(E)-4,4'-Ethylenebis(1,1'-biphenyl)
Description
Properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRQMVDZFPPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Photophysical properties of stilbene-biphenyl derivatives
An In-Depth Technical Guide to the Photophysical Properties of Stilbene-Biphenyl Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
Stilbene and its derivatives, characterized by two aromatic rings linked by an ethylene bridge, are fundamental chromophores in photochemistry and materials science.[1] The integration of a biphenyl moiety into the stilbene scaffold creates a class of compounds with extended π-conjugation, leading to unique and tunable photophysical properties. These stilbene-biphenyl derivatives are of significant interest for their potential applications in drug development, molecular sensing, and as optical brightening agents.[2][3] This guide provides a comprehensive exploration of the core photophysical principles governing these molecules, details rigorous experimental protocols for their characterization, and discusses the causality behind methodological choices, offering researchers and drug development professionals a foundational understanding of this promising class of compounds.
Foundational Principles of Stilbene-Biphenyl Photophysics
The photophysical behavior of stilbene-biphenyl derivatives is dictated by the interplay between their molecular structure and incident light. The core structure consists of two phenyl rings connected by an ethylene bridge, which can exist in two isomeric forms: the thermodynamically more stable trans-(E) isomer and the cis-(Z) isomer.[4][5] The addition of a biphenyl group extends the π-conjugated system, which fundamentally alters the molecule's electronic energy levels and, consequently, its interaction with light.
Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The excited molecule can then relax through several competing pathways:
-
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), emitting a photon. This is often a desired property for applications in imaging and sensing.
-
Non-Radiative Decay: De-excitation through internal conversion (IC) or intersystem crossing (ISC) to a triplet state (T₁). These processes compete with fluorescence and reduce its efficiency.[6]
-
trans-cis Isomerization: Rotation around the central C=C double bond, a hallmark of stilbene chemistry, which is an efficient non-radiative decay pathway that often quenches fluorescence, particularly in the cis-isomer.[7]
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for applications requiring bright emission.[4]
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a stilbene-biphenyl derivative.
The Role of Molecular Structure and Environment
The specific photophysical properties of a stilbene-biphenyl derivative are not intrinsic to the core scaffold alone; they are profoundly influenced by the nature and position of substituents and the surrounding solvent environment.
Substituent Effects
Attaching electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NR₂) and electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) creates a "push-pull" system.[8] This configuration often leads to a significant intramolecular charge transfer (ICT) character in the excited state.
-
Causality: In an ICT state, the electron density shifts from the donor to the acceptor upon photoexcitation. This separation of charge makes the excited state more polar than the ground state. The increased polarity stabilizes the excited state, resulting in a red-shift (to longer wavelengths) in both the absorption and emission spectra.[9] The introduction of electron-withdrawing groups can also enhance the stability of radical intermediates, which is a consideration in drug design.[10]
Solvatochromism
The sensitivity of a molecule's absorption and emission spectra to the polarity of its solvent is known as solvatochromism. This phenomenon is a powerful tool for probing the nature of the excited state.
-
Expertise in Action: When a molecule with an ICT excited state is placed in a polar solvent, the solvent dipoles reorient to stabilize the highly polar excited state more than the less polar ground state. This increased stabilization further lowers the energy of the S₁ state, causing a pronounced red-shift in the fluorescence spectrum. By systematically measuring spectra in a range of solvents (e.g., from non-polar hexane to polar acetonitrile), one can quantify the change in dipole moment upon excitation and confirm the presence of an ICT state.[8]
Aggregation Effects: ACQ vs. AIE
In the solid state or in poor solvents, molecules tend to aggregate. This can lead to two opposing phenomena:
-
Aggregation-Caused Quenching (ACQ): This is the more common behavior where fluorescence is strong in dilute solution but weakens significantly upon aggregation.[1] The primary cause is the formation of non-emissive aggregates (excimers) due to strong π-π stacking interactions, which provide efficient non-radiative decay pathways.[1][8]
-
Aggregation-Induced Emission (AIE): In AIE-active molecules, the opposite occurs. They are weakly emissive in solution but become highly fluorescent in the aggregated state. The mechanism often involves the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay channels (like isomerization) and forces the excited state to decay radiatively.[1]
The design of stilbene-biphenyl derivatives for applications in solid-state devices or biological imaging (where aggregation can occur) must consider these effects.
Experimental Characterization: Protocols and Rationale
Accurate characterization of photophysical properties requires a combination of spectroscopic techniques. The protocols described below represent a self-validating system for obtaining reliable data.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the first step in characterizing any new chromophore. It provides information on the electronic transitions of the molecule.
-
Solution Preparation: Prepare a stock solution of the stilbene-biphenyl derivative in a spectroscopic-grade solvent (e.g., THF or DCM) at a concentration of 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.
-
Rationale: The concentration must be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
-
Absorption Spectrum: Record the UV-Vis spectrum using a dual-beam spectrophotometer from ~250 nm to 600 nm. The wavelength of maximum absorbance (λ_abs) should be identified.
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering. Identify the wavelength of maximum emission (λ_em).
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that emits.
Caption: Standard workflow for basic spectroscopic characterization of a new fluorescent compound.
Fluorescence Quantum Yield (Φf) Determination
The quantum yield is typically measured using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.
-
Standard Selection: Choose a quantum yield standard whose absorption and emission ranges overlap with the sample. For blue-emitting stilbenes, anthracene (Φf = 0.27 in toluene) or quinine sulfate (Φf = 0.54 in 0.5 M H₂SO₄) are common choices.[11]
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Rationale: Keeping absorbance below 0.1 is critical to minimize re-absorption and inner-filter effects, ensuring a linear relationship between absorbance and fluorescence intensity.
-
-
Fluorescence Measurement: Record the fluorescence spectrum for each solution of the sample and the standard, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculation: The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state. It provides insight into the rates of radiative (k_r) and non-radiative (k_nr) decay.
-
Methodology: Techniques like Time-Correlated Single Photon Counting (TCSPC) are used. The sample is excited with a pulsed laser, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly. The resulting decay curve is fitted to an exponential function to extract the lifetime.
-
Significance: The radiative (k_r) and non-radiative (k_nr) rate constants can be calculated from the quantum yield and lifetime:
-
k_r = Φf / τ_f
-
k_nr = (1 - Φf) / τ_f This allows for a quantitative understanding of the competing decay processes. For instance, a short lifetime and low quantum yield point to very fast non-radiative processes, such as isomerization.[4]
-
Quantitative Data Summary
The following table summarizes representative photophysical data for substituted stilbene derivatives, illustrating the impact of substituents and solvent polarity.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φf | τ_f (ns) | Reference |
| Methoxy-trans-Stilbene (MTS-4) | Solid State | - | - | 0.69 | - | [4] |
| Methoxy-trans-Stilbene (MTS-3) | Solid State | - | - | 0.07 | - | [4] |
| Donor-Acceptor Stilbene (2OM) | Hexane | 382 | 453 | 0.70 | - | [12] |
| Donor-Acceptor Stilbene (2OM) | Acetonitrile | 400 | 560 | 0.005 | - | [12] |
| Donor-Acceptor Stilbene (3MP) | Hexane | 412 | 511 | 0.44 | - | [12] |
| Donor-Acceptor Stilbene (3MP) | Acetonitrile | 448 | 650 | < 0.001 | - | [12] |
Data compiled from published literature.[4][12] Note the significant red-shift and fluorescence quenching for donor-acceptor stilbenes in polar acetonitrile, indicative of an ICT state and competing decay pathways.
Applications in Drug Development
The stilbene scaffold is a privileged structure in medicinal chemistry, found in compounds like resveratrol and combretastatin A-4.[2][13] Stilbene-biphenyl derivatives offer unique advantages:
-
Fluorescent Probes: Their tunable fluorescence properties make them excellent candidates for fluorescent probes to image biological processes or as sensors. For example, a derivative could be designed to fluoresce only upon binding to a specific protein target.
-
Anticancer Agents: Many stilbene derivatives exhibit anticancer activity.[14] The extended conjugation of stilbene-biphenyl systems can be exploited to design molecules that absorb light in the therapeutic window (red or near-IR) for applications in photodynamic therapy (PDT).
-
PTP1B Inhibitors: Dihydroxy stilbene derivatives have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[10]
Conclusion
Stilbene-biphenyl derivatives represent a versatile class of molecules with rich and tunable photophysical properties. A thorough understanding of the relationship between their structure, environment, and resulting optical behavior is paramount for their rational design. By employing a systematic approach that combines synthesis, rigorous spectroscopic characterization, and computational modeling, researchers can unlock the full potential of these compounds for advanced applications in materials science, chemical biology, and drug discovery.
References
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Title: Synthesis of biphenyl and trans-stilbene derivatives with BNPs@SiO2(CH2)3NH-CC-AMP-Pd (0) Source: ResearchGate URL: [Link]
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Title: Photoinduced Single- versus Double-Bond Torsion in Donor-Acceptor-Substituted trans-Stilbenes Source: NTU Scholars URL: [Link]
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Title: Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Source: ChemRxiv URL: [Link]
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Title: Design, synthesis, and discovery of stilbene derivatives based on lithospermic acid B as potent protein tyrosine phosphatase 1B inhibitors Source: PubMed URL: [Link]
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Title: Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis Source: PMC (Molecules) URL: [Link]
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Title: Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima Source: MDPI (Applied Sciences) URL: [Link]
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Title: Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Source: Preprints.org (from ChemRxiv) URL: [Link]
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Title: Dynamics of electron ejection on photoionization of trans-stilbene and biphenyl in acetonitrile as observed with femtosecond time-resolved near-IR absorption spectroscopy Source: RSC Publishing (PCCP) URL: [Link]
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Title: 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives Source: Refubium - Freie Universität Berlin URL: [Link]
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Title: Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region Source: Journal of the American Chemical Society URL: [Link]
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Title: The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design Source: ResearchGate (Frontiers in Chemistry) URL: [Link]
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Title: Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins Source: ORBi - Université de Liège URL: [Link]
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Title: Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy Source: PMC (Nature Communications) URL: [Link]
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Title: Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions Source: NTU Scholars URL: [Link]
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Title: The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design Source: National Institutes of Health URL: [Link]
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Title: Chapter6:Stilbene photo-physical properties Source: AMS Dottorato - Università di Bologna URL: [Link]
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Title: Analytics, Properties and Applications of Biologically Active Stilbene Derivatives Source: PMC (Molecules) URL: [Link]
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Title: Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues Source: ResearchGate (Pure and Applied Chemistry) URL: [Link]
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Title: Excited states of trans-stilbene and 1,4-diphenylbutadiene: Near and vacuum UV polarization spectroscopy Source: Journal of Molecular Structure URL: [Link]
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Title: Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives Source: SpringerLink (Journal of the Iranian Chemical Society) URL: [Link]
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Title: Excited‐state behavior of stilbene. Source: ResearchGate URL: [Link]
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Title: 1 Stilbenes Preparation and Analysis Source: Wiley-VCH URL: [Link]
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Title: Anticancer Activity of Stilbene-based Derivatives Source: Unich.it (ChemMedChem) URL: [Link]
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Title: Synthetic approaches toward stilbenes and their related structures Source: PMC (Beilstein Journal of Organic Chemistry) URL: [Link]
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Title: Theoretical Studies of the Ground and Excited State Structures of Stilbene Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]
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Title: Theoretical Study of the Lowest 1BU States of trans-Stilbene Source: SciSpace URL: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Properties of (E,E)-4,4'-Distyrylbiphenyl
Introduction
(E,E)-4,4'-distyrylbiphenyl, a highly conjugated organic molecule, has garnered significant attention within the scientific community for its remarkable photophysical properties. Its rigid, planar structure, a consequence of the trans configuration of its vinylic double bonds, facilitates extensive π-electron delocalization across the entire molecular framework. This extended conjugation is the primary determinant of its characteristic spectroscopic signature, most notably its intense fluorescence. This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of (E,E)-4,4'-distyrylbiphenyl, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this versatile compound.
The strategic synthesis of the pure (E,E)-isomer is paramount to harnessing its desirable properties. The Horner-Wadsworth-Emmons reaction stands as a superior method for this purpose, offering high stereoselectivity to exclusively yield the trans, trans isomer, thereby avoiding the complexities of separating it from the cis isomers that can arise from other synthetic routes like the Wittig reaction[1]. This stereochemical purity is crucial, as the planarity of the (E,E)-isomer is directly linked to its efficient π-π stacking in the solid state and its pronounced fluorescence characteristics[1].
This guide will delve into the nuances of its synthesis and provide a detailed analysis of its nuclear magnetic resonance (NMR) and optical spectroscopy, underpinned by field-proven insights and validated experimental protocols.
Synthesis of (E,E)-4,4'-Distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the preferred synthetic route to (E,E)-4,4'-distyrylbiphenyl due to its high yield and stereospecificity for the trans isomer. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The general workflow for this synthesis is depicted below.
Sources
An In-depth Technical Guide on the Solubility and Stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl)
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl), a stilbene derivative with significant potential in materials science and drug development. Recognizing the ambiguity in the provided nomenclature, this paper clarifies its identity as (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene. The document outlines the critical physicochemical properties, including its poor aqueous solubility and high lipophilicity, which are characteristic of stilbenoids. Detailed protocols for solubility assessment and stability testing under various conditions are presented. Key stability concerns, particularly photoisomerization from the trans to the cis isomer and potential photodegradation, are discussed with actionable insights for researchers. This guide serves as an essential resource for scientists and professionals working with this class of compounds, ensuring data integrity and facilitating effective application development.
Introduction and Compound Identification
The topic of interest, "(E)-4,4'-Ethylenebis(1,1'-biphenyl)," refers to a molecule within the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene core structure. The "(E)" designation, synonymous with trans, indicates that the substituent groups are on opposite sides of the carbon-carbon double bond. The IUPAC name for the compound is more precisely (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene . It possesses a C26H20 molecular formula. This structure is a larger, more complex analogue of resveratrol, a widely studied stilbenoid known for its biological activities.[1]
The core structure consists of a central ethylene double bond, which is substituted at both the 1 and 2 positions with 4-biphenyl groups. This extensive π-conjugated system is responsible for its characteristic photophysical properties and its utility in applications such as organic light-emitting diodes (OLEDs).[2] Like many stilbenoids, this compound is a crystalline solid at room temperature and exhibits high solubility in organic solvents but is practically insoluble in water.[3][4]
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability in pharmaceutical applications and its processability in materials science. Stilbenes, as a class, are known for their poor solubility in aqueous solutions due to their lipophilic nature.[5][6]
Qualitative Solubility
Based on the behavior of related stilbene derivatives, (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene is expected to be readily soluble in non-polar organic solvents and have limited to negligible solubility in polar and aqueous solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like" principle; the aromatic nature of the solvent effectively solvates the biphenyl groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules with some polarizability. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a common solvent for reactions involving stilbene derivatives.[7] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can solvate a wide range of organic compounds. |
| Polar Protic | Ethanol, Methanol | Low | The large, non-polar hydrocarbon structure dominates, limiting interaction with polar hydroxyl groups. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The high lipophilicity of the molecule prevents effective hydration by water molecules.[3][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following workflow outlines a robust method for determining the equilibrium solubility of the target compound.
Caption: Workflow for Quantitative Solubility Assessment.
Detailed Steps:
-
Solvent Equilibration: Place a known volume of the selected solvent in a sealed container and allow it to reach thermal equilibrium in a temperature-controlled environment (e.g., a 25°C water bath or incubator).
-
Addition of Solute: Add an excess amount of solid (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.
-
Equilibration: Seal the container and agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process reaches equilibrium.
-
Sampling: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a precise volume of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic solid particles.
-
Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable method due to the strong UV absorbance of the stilbene chromophore. A pre-established calibration curve is required for accurate quantification.
Stability Profile
The stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl) is a critical consideration, particularly its sensitivity to light, which is a hallmark of stilbene derivatives.
Photostability and Isomerization
The most significant stability concern for (E)-stilbenes is their photochemical conversion to the cis or (Z) isomer upon exposure to UV or even fluorescent light.[8][9] This trans-cis isomerization occurs because the π-bond in the central ethylene bridge can be excited by light, allowing for rotation and subsequent relaxation into the thermodynamically less stable cis form.[4]
This isomerization can have profound consequences:
-
Altered Biological Activity: The two isomers can have different biological activities and toxicological profiles.
-
Changes in Physical Properties: The cis isomer typically has different solubility, melting point, and chromatographic retention times.
-
Analytical Interference: The presence of the cis isomer can complicate the analysis and quantification of the trans isomer.
Furthermore, prolonged UV irradiation can lead to irreversible photodegradation through intramolecular cyclization, forming dihydrophenanthrene derivatives, which can then be oxidized to form phenanthrenes.[10][11]
Recommendations for Handling:
-
Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Laboratory Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting during experiments. Use yellow or red lighting where possible.
-
Temperature: Store solutions at low temperatures (e.g., -20°C) in the dark to preserve the isomeric purity.[8]
Thermal Stability
Stilbene derivatives are generally crystalline solids with relatively high thermal stability. The melting point of the parent compound, trans-stilbene, is around 125°C. For (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene, a higher melting point is expected due to its larger molecular weight and more extensive crystal lattice interactions. Thermal degradation would likely occur at temperatures significantly above its melting point. For most solution-based applications at or near ambient temperature, thermal degradation is not a primary concern.
Chemical Stability
The central carbon-carbon double bond is susceptible to oxidation, especially in the presence of strong oxidizing agents. The biphenyl rings are generally stable but can undergo electrophilic substitution reactions under harsh conditions. The compound is expected to be stable in a pH range typical for most pharmaceutical and materials science applications (pH 3-10).
Experimental Protocol for Stability Assessment
A systematic study is required to evaluate the stability of the compound under various stress conditions.
Caption: Workflow for a Comprehensive Stability Study.
Detailed Steps:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the (E)-isomer from the (Z)-isomer and any potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile or THF).
-
Stress Conditions:
-
Photostability: Place a solution in a transparent vial and expose it to a controlled light source (e.g., a photostability chamber with UV and visible lamps). A control sample should be wrapped in foil and placed alongside it.
-
Thermal Stability: Place a solution in an oven or heating block at an elevated temperature (e.g., 60°C).
-
pH Stability: Prepare solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stressed sample and the control samples.
-
Analysis: Analyze each sample by the stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms over time. A decrease in the peak area of the (E)-isomer indicates degradation. The appearance of new peaks suggests the formation of isomers or degradation products.
Conclusion
(E)-4,4'-Ethylenebis(1,1'-biphenyl), correctly identified as (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene, is a compound with significant potential but requires careful handling due to its specific physicochemical properties. Its high lipophilicity dictates its solubility, making it amenable to dissolution in organic solvents but practically insoluble in aqueous media. The most critical stability factor is its photosensitivity, leading to trans-cis isomerization and potential degradation. Researchers and drug development professionals must implement light-protective measures and utilize stability-indicating analytical methods to ensure the integrity of their results. The protocols and data presented in this guide provide a foundational framework for the successful investigation and application of this promising stilbene derivative.
References
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Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021). MDPI. Available at: [Link]
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Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2025). MDPI. Available at: [Link]
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All-visible-light-driven stiff-stilbene photoswitches. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Photochemical reactions of stilbene derivatives. (n.d.). ResearchGate. Available at: [Link]
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Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. (n.d.). Canadian Science Publishing. Available at: [Link]
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Basic chemical and physical data of stilbene derivatives. (n.d.). ResearchGate. Available at: [Link]
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Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[8][12] H-shift isomers. (2018). Royal Society of Chemistry. Available at: [Link]
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(E)-Stilbene. (n.d.). Wikipedia. Available at: [Link]
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Chemical Properties of (E)-1,2-bis(4-methylphenyl)ethene (CAS 18869-29-9). (n.d.). Cheméo. Available at: [Link]
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Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation: The Case of Macasiamenene F. (2024). ACS Omega. Available at: [Link]
-
Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. Available at: [Link]
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1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. (n.d.). PubChem. Available at: [Link]
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Stilbene Biosynthesis. (2021). MDPI. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for (E,E)-4,4'-distyrylbiphenyl in Organic Light-Emitting Diodes (OLEDs)
Introduction
The quest for efficient and stable blue-emitting materials is a critical endeavor in the advancement of organic light-emitting diode (OLED) technology for full-color displays and solid-state lighting.[1][2] Among the various classes of blue emitters, (E,E)-4,4'-distyrylbiphenyl (DSB) has emerged as a promising candidate due to its favorable photophysical properties and robust molecular structure.[3] This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (E,E)-4,4'-distyrylbiphenyl in the fabrication and characterization of OLEDs. The protocols detailed herein are grounded in established synthetic methodologies and device engineering principles, offering a framework for the successful implementation of DSB in optoelectronic devices.
The (E,E)-isomer of 4,4'-distyrylbiphenyl is particularly desirable for OLED applications due to its highly planar and elongated structure. This conformation facilitates efficient π-π stacking and intermolecular interactions in the solid state, which are crucial for charge transport and luminescent properties.[3] The synthesis of the stereochemically pure (E,E)-isomer is paramount, as the presence of other isomers can disrupt molecular packing and negatively impact device performance.[3]
Molecular Structure and Properties of (E,E)-4,4'-distyrylbiphenyl
(E,E)-4,4'-distyrylbiphenyl is a conjugated molecule characterized by a central biphenyl core with two styryl arms in the trans configuration. This extended π-conjugation is responsible for its electronic and optical properties.
Caption: Molecular structure of (E,E)-4,4'-distyrylbiphenyl (DSB).
The photophysical properties of DSB are dictated by the π-electron system extending across the biphenyl core and the two styryl arms.[3] Upon excitation with UV light, DSB exhibits strong fluorescence in the blue region of the visible spectrum. The emission spectrum is typically a mirror image of the absorption spectrum, with a characteristic red-shift known as the Stokes shift.[3]
Synthesis of (E,E)-4,4'-distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the preferred synthetic route for obtaining the (E,E)-isomer of DSB with high stereoselectivity.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The thermodynamic stability of the transition states in the HWE reaction favors the formation of the more stable (E)-alkene.[3]
Protocol: Synthesis of (E,E)-4,4'-distyrylbiphenyl
This protocol is a multi-step synthesis that begins with the bromomethylation of biphenyl, followed by the formation of the phosphonate, and culminates in the Horner-Wadsworth-Emmons reaction.
Step 1: Bromomethylation of Biphenyl
-
In a well-ventilated fume hood, combine biphenyl (1 equivalent), paraformaldehyde (2.2 equivalents), and a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath and slowly add hydrogen bromide (33% in acetic acid, 2.5 equivalents) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4,4'-bis(bromomethyl)biphenyl.
Step 2: Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)
-
In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triethyl phosphite (2.2 equivalents).
-
Heat the mixture to 150-160 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC. The reaction is complete when the starting brominated compound is no longer visible.
-
Cool the reaction mixture to room temperature. The crude product, tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate), can often be used in the next step without further purification. For higher purity, the excess triethyl phosphite can be removed by vacuum distillation.
Step 3: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the phosphonate from Step 2 (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (2.2 equivalents), portion-wise with careful venting.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of freshly distilled benzaldehyde (2.2 equivalents) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure (E,E)-4,4'-distyrylbiphenyl as a solid.
Fabrication of OLEDs using (E,E)-4,4'-distyrylbiphenyl
OLEDs are multilayer devices fabricated on a transparent conductive substrate, typically indium tin oxide (ITO) coated glass. The basic structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.[6][7] (E,E)-4,4'-distyrylbiphenyl is typically used as the blue-emitting material in the EML.
Caption: A typical multilayer OLED device architecture incorporating DSB.
Protocol: Fabrication of a DSB-based OLED by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for depositing thin films of organic materials.[8]
1. Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
2. Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of a suitable HIL material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Co-evaporate (E,E)-4,4'-distyrylbiphenyl (DSB) as the host with a suitable blue dopant if desired for color tuning and efficiency enhancement. For a pure DSB emitter layer, deposit a 20 nm thick film.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq3).
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the device.
-
3. Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.
Device Characterization and Performance
The performance of the fabricated OLEDs should be characterized to evaluate their key metrics.
1. Electrical Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
2. Optical Characterization:
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.[9][10]
-
Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.
3. Lifetime Measurement:
-
Determine the operational lifetime of the device by monitoring the luminance decay over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.[11]
Expected Performance of a DSB-based OLED
The following table summarizes the typical performance metrics that can be expected from an OLED device fabricated with (E,E)-4,4'-distyrylbiphenyl as the emissive material.
| Performance Metric | Typical Value | Reference |
| Peak Wavelength (λEL) | 450 - 470 nm | [12] |
| External Quantum Efficiency (EQE) | 3 - 5% | [6][13] |
| Maximum Luminance | > 1000 cd/m² | [14][15] |
| CIE 1931 Coordinates (x, y) | (0.15, 0.18) | [16] |
| Turn-on Voltage | 4 - 6 V | [17] |
| Operational Lifetime (LT50 @ 100 cd/m²) | > 1000 hours | [2] |
Energy Level Diagram and Charge Injection/Transport
The efficient operation of an OLED relies on the proper alignment of the energy levels of the different materials to facilitate charge injection and transport, leading to effective recombination in the emissive layer.
Caption: Energy level diagram of a typical DSB-based OLED.
In this representative device structure, holes are injected from the ITO anode into the HOMO (Highest Occupied Molecular Orbital) of the HTL (NPB) and transported to the EML. Electrons are injected from the Al cathode into the LUMO (Lowest Unoccupied Molecular Orbital) of the ETL (Alq3) and transported to the EML. The energy barriers for both hole and electron injection are minimized by the inclusion of HIL and EIL, respectively. The holes and electrons recombine within the DSB emissive layer, forming excitons that radiatively decay to produce blue light.
Conclusion
(E,E)-4,4'-distyrylbiphenyl is a valuable blue-emitting material for OLED applications. Its synthesis via the Horner-Wadsworth-Emmons reaction ensures the desired stereochemistry, which is critical for optimal device performance. By following the detailed protocols for synthesis and device fabrication outlined in this guide, researchers can effectively utilize DSB to create efficient and stable blue OLEDs. Further optimization of the device architecture, including the choice of charge transport materials and the use of host-dopant systems, can lead to even greater improvements in performance, paving the way for the next generation of high-resolution displays and energy-efficient lighting solutions.
References
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Santos Jr., N. A. (2011). Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its applications in organic field effect transistors. Theses and Dissertations - UTB/UTPA. [Link]
- Google Patents. (n.d.). US5332861A - Process for preparing distyrylbiphenyl compounds.
-
Gong, S., et al. (2020). Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials. Advanced Functional Materials, 30(42), 2004652. [Link]
-
School of Advanced Materials, Peking University Shenzhen. (2024, March 12). Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily. [Link]
-
U.S. Department of Energy. (n.d.). OLED Basics. Retrieved from [Link]
-
Kim, D., et al. (2020). Improved operational lifetime of deep-red phosphorescent organic light-emitting diodes using a benzothienobenzothiophene (BTBT)-based p-type host material. Journal of Materials Chemistry C, 8(3), 968-975. [Link]
-
Chen, Y., et al. (2020). Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer. Advanced Science, 7(11), 1902087. [Link]
-
Wikipedia. (n.d.). Organic light-emitting diode. Retrieved from [Link]
-
van der Vlist, M. M., et al. (2022). Increasing the Stability of Deep Blue Phosphor‐Sensitized OLEDs Using the Polariton‐Enhanced Purcell Effect. Advanced Materials, 34(24), 2200566. [Link]
-
Hall, D., et al. (2020). Efficient Vacuum‐Processed Light‐Emitting Diodes Based on Carbene‐Metal‐Amides. Advanced Materials, 32(18), 1908070. [Link]
-
Postigo, P. A., & S. A. A. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 7(4), 369-397. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Lee, J., et al. (2023). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. Scientific Reports, 13(1), 1-10. [Link]
-
ResearchGate. (n.d.). Enhancing the analysis of external quantum efficiency in OLEDs utilizing thin transport layer materials. Retrieved from [Link]
-
IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction. [Link]
-
ResearchGate. (n.d.). CIE chromaticity diagram with the color coordinates for every OLED made with the different solvents for the active layer. Retrieved from [Link]
-
Song, J., et al. (2018). Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters. Nature communications, 9(1), 3235. [Link]
-
Chen, C. H., et al. (2023). Enhancing external quantum efficiency in a sky-blue OLED by charge transfer via Si quantum dots. Scientific Reports, 13(1), 22359. [Link]
-
West Virginia University. (n.d.). Performance Enhancement of Organic Light-Emitting Diodes by Electronic Doping. The Research Repository @ WVU. [Link]
-
ResearchGate. (n.d.). (a) EL spectra and CIE coordinate of the devices B, G, Y, O and R exciplex-based OLEDs. Retrieved from [Link]
-
Singh, A., et al. (2023). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (199), e65738. [Link]
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
-
OLED-Info. (2021, March 3). New OLED device structure, called OPB-LET, offers promising performance. [Link]
-
ResearchGate. (n.d.). Device performance of OLEDs a, EQE versus luminance characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of OLED performance characteristics for devices. Retrieved from [Link]
-
MDPI. (2023). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Polymers, 15(24), 4649. [Link]
-
EurekAlert!. (2016, March 1). Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. [Link]
-
ResearchGate. (n.d.). OLED structure and the materials used to fabricate the devices. Retrieved from [Link]
-
OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. Opto-Electronic Advances, 5(5), 210053. [Link]
-
PubChem. (n.d.). 4,4'-Distyryl-biphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). CIE 1931 color space. Retrieved from [Link]
-
Datacolor. (n.d.). Color measurement – the CIE color space. Retrieved from [Link]
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Application Note: High-Purity Blue Emitter Protocols using (E)-4,4'-Distyrylbiphenyl (DSBP)
Part 1: Executive Summary & Material Profile
(E)-4,4'-distyrylbiphenyl (DSBP) is a linear
However, its planar structure makes it prone to
Key Material Specifications
| Property | Specification | Criticality |
| Formula | - | |
| Isomerism | (E,E)-isomer | High : (Z) isomers reduce PLQY and stability. |
| PL Peak | 420–440 nm (Sol.) | Deep Blue Emission.[1][2] |
| HOMO/LUMO | ~ -5.6 eV / -2.6 eV | Matches NPB/TPBi injection barriers. |
| Purity Grade | >99.95% (Sublimed) | Critical : Trace impurities drastically reduce device lifetime. |
Part 2: Material Purification Protocol (The "Electronic Grade" Standard)
In organic electronics, "reagent grade" (98%) is insufficient. Impurities act as charge traps and exciton quenchers. This protocol ensures the removal of synthetic byproducts (e.g., phosphine oxides from Horner-Wadsworth-Emmons synthesis) and isomers.
Workflow Diagram: Purification Logic
Caption: Iterative purification workflow ensuring removal of ionic and organic impurities before vacuum deposition.
Step-by-Step Procedure
-
Recrystallization (Removal of Ionic/Polar Impurities):
-
Dissolve raw DSBP in boiling Toluene (approx. 20 mL/g).
-
Perform hot filtration through a glass frit (porosity 4) to remove dust and insoluble polymers.
-
Add Ethanol (antisolvent) dropwise to the hot filtrate until slight turbidity appears.
-
Allow slow cooling to room temperature, then to 4°C. Rapid cooling promotes amorphous inclusion of impurities; slow cooling yields pure crystals.
-
Filter and dry crystals under vacuum at 80°C for 12 hours.
-
-
Gradient Vacuum Sublimation (The "Gold Standard"):
-
Setup: Load recrystallized DSBP into the source boat of a multi-zone sublimation tube.
-
Vacuum: Pump down to
Torr. -
Temperature Profile:
-
Source Zone: 260°C–280°C (Near melting point, adjust based on rate).
-
Gradient Zone: 200°C–100°C (Deposition area).
-
-
Collection: Discard the volatile "light" fraction (first band) and the charred residue. Collect only the bright, crystalline middle fraction.
-
Validation: Verify purity via HPLC (High-Performance Liquid Chromatography) and PL (Photoluminescence) decay time.
-
Part 3: OLED Device Fabrication Protocol
DSBP is best utilized as a dopant (1–5 wt%) in a wide-bandgap host to prevent concentration quenching. A standard "Blue Fluorescent" architecture is described below.
Device Architecture Strategy
-
Anode: ITO (Indium Tin Oxide)[3]
-
Hole Injection (HIL): PEDOT:PSS or
(High work function matching). -
Hole Transport (HTL): NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[3]
-
Emissive Layer (EML): ADN (9,10-Di(2-naphthyl)anthracene) doped with 3% DSBP .
-
Rationale: ADN acts as the host, harvesting excitons and transferring energy to DSBP via Förster Resonance Energy Transfer (FRET).
-
-
Electron Transport (ETL): Alq3 or TPBi (Hole blocking).
-
Cathode: LiF (1 nm) / Al (100 nm).
Fabrication Workflow Diagram
Caption: Optimized Heterostructure for Blue Emission. The EML utilizes a Host-Guest system to maximize efficiency.
Detailed Fabrication Steps
-
Substrate Preparation:
-
Ultrasonic clean ITO glass in sequence: Detergent
Deionized Water Acetone Isopropanol (15 min each). -
UV-Ozone Treatment: 15 minutes immediately before loading into vacuum chamber. This increases ITO work function for better hole injection.
-
-
Vacuum Deposition (Thermal Evaporation):
-
Base pressure:
Torr. -
Crucial Step (Co-Deposition): To achieve the 3% doping ratio, you must use two separate sources (Host and Dopant) with independent Quartz Crystal Microbalances (QCM).
-
Rate Calculation: If Host rate = 1.0 Å/s, Dopant rate must be controlled at ~0.03 Å/s.
-
Layer Sequence:
- : 0.1 Å/s (Very slow for uniform coverage).
-
NPB: 1–2 Å/s.
-
EML (ADN:DSBP): Co-evaporate. Monitor rates strictly.
-
TPBi: 1–2 Å/s.
-
LiF: 0.1 Å/s.
-
Al: 5–10 Å/s (Fast rate minimizes oxide formation).
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). Use UV-curable epoxy and a glass cover slide.
-
Part 4: Characterization & Validation
Photophysical Validation (Thin Film)
Before making a full device, fabricate a single 50 nm film of ADN:DSBP (3%) on quartz.
-
Experiment: Measure Photoluminescence Quantum Yield (PLQY) using an integrating sphere.
-
Success Metric: PLQY should be
. If lower, check for oxygen contamination or impure DSBP.
Device Characterization (EL & IVL)
-
J-V-L (Current Density-Voltage-Luminance): Measure using a sourcemeter (e.g., Keithley 2400) and a calibrated photodiode.
-
EL Spectrum: Verify the peak is at 440–450 nm.
-
Red Flag:[4] A shoulder at >500 nm indicates "Exciplex" formation (charge transfer complex between Host and Hole Transport layer) or aggregation (green tail).
-
-
EQE (External Quantum Efficiency):
-
Calculate using:
-
Target for Fluorescent Blue: 3–5% (Theoretical limit for singlet harvesters is 5%, unless using Triplet-Triplet Annihilation).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Efficiency (<1% EQE) | Exciton Quenching | Reduce doping concentration (try 1%). Ensure EML is not too thin (<20nm). |
| High Turn-on Voltage (>5V) | Injection Barrier | Check |
| Greenish Emission | Aggregation / Excimer | DSBP purity is low (cis-isomers) or doping is too high, causing molecule clustering. |
| Short Device Lifetime | Impurities / Degradation | Re-sublime DSBP. Ensure vacuum base pressure is low ( |
References
-
PubChem. (2023).[5] 4,4'-Distyrylbiphenyl Compound Summary. National Library of Medicine. Link
-
Cheng, G. et al. (2005). Blue and White Organic Light-Emitting Devices Using 2,5-Diphenyl-1,4-Distyrylbenzene...[3] Materials Science Forum. Link
-
BenchChem. (2023). 4,4'-Distyrylbiphenyl Properties and Applications. Link
-
Gierschner, J. et al. (2021).[7][8] Luminescence in Crystalline Organic Materials: From Molecules to Molecular Solids. ResearchGate. Link
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Application Note & Protocol: Measuring the Fluorescence Spectrum of Stilbene-Biphenyl Compounds
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices required for the accurate measurement of fluorescence spectra of stilbene-biphenyl compounds. These molecules, characterized by their unique photophysical properties stemming from extended π-conjugation and conformational flexibility, are of significant interest in materials science and medicinal chemistry. This guide moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure robust, reproducible, and meaningful data acquisition.
Foundational Principles: The Photophysics of Stilbene-Biphenyl Systems
Stilbene-biphenyl compounds belong to a class of aromatic hydrocarbons where the electronic properties of a stilbene core are modulated by an attached biphenyl moiety. Understanding their behavior upon photoexcitation is critical for interpreting their fluorescence spectra.
The core process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The extended π-system across both the stilbene and biphenyl parts of the molecule dictates the energy of this transition. From the S₁ state, the molecule can relax via several pathways:
-
Fluorescence: Radiative decay back to the S₀ state, emitting a photon. This is the phenomenon we aim to measure. The energy difference between the absorption and emission maxima is known as the Stokes shift.[1]
-
Non-Radiative Decay: Internal conversion (heat dissipation) and intersystem crossing to a triplet state (T₁).
-
Photoisomerization: A key characteristic of the stilbene unit is its ability to undergo trans-cis isomerization in the excited state.[2] This process is often a competitive and efficient non-radiative decay pathway, which can significantly lower the fluorescence quantum yield, particularly for non-rigid analogues.[3][4]
The biphenyl group can influence these processes by altering the energy levels of the excited states and by imposing steric constraints that may hinder or modify the isomerization pathway.
Diagram 1: Jablonski Diagram for Stilbene-Biphenyl Systems
Caption: Simplified Jablonski diagram illustrating key photophysical pathways.
Pre-Experimental Design: Critical Parameters
The local environment of the fluorophore dramatically influences its fluorescence emission. Careful consideration of these parameters is the first step toward a self-validating protocol.
2.1 Solvent Selection: The choice of solvent is paramount. Solvent polarity can shift emission spectra (solvatochromism), and solvent viscosity can restrict molecular motions like isomerization, thereby affecting fluorescence intensity.
-
Causality: Polar solvents can stabilize the more polar excited state relative to the ground state, often leading to a red-shift (bathochromic shift) in the emission spectrum.[1] High viscosity solvents can hinder the torsional motion required for trans-cis isomerization, reducing this non-radiative decay pathway and potentially increasing the fluorescence quantum yield.[4]
2.2 Concentration and the Inner Filter Effect: The relationship between fluorescence intensity and concentration is linear only at low absorbances. At higher concentrations, two phenomena can compromise data accuracy:
-
Inner Filter Effect (IFE): This is an artifact where the sample itself absorbs a significant fraction of the excitation light before it reaches the center of the cuvette (primary IFE), or re-absorbs the emitted light (secondary IFE).[5][6][7] This leads to a non-linear decrease in observed intensity and spectral distortion.[6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, molecules can form non-fluorescent aggregates (e.g., excimers), which provides an additional pathway for non-radiative decay, quenching fluorescence.[8][9]
2.3 Purity and Contaminants: Sample and solvent purity are non-negotiable. Fluorescent impurities can contribute extraneous signals, while quenching impurities (like dissolved oxygen) can decrease the signal. For molecules susceptible to excited-state quenching, deoxygenating the solvent by bubbling with an inert gas (e.g., argon or nitrogen) is recommended.[10]
| Parameter | Recommendation | Rationale |
| Solvent | Spectroscopic grade | Minimizes background fluorescence and absorbing impurities. |
| Concentration | Dilute solutions (Abs < 0.1) | Avoids Inner Filter Effects and Aggregation-Caused Quenching.[6][9] |
| Oxygen | Deoxygenate if necessary | Oxygen is an efficient quencher of triplet states and some singlet states.[10] |
| Cuvette | Quartz, 4-sided polished | Ensures transparency to UV excitation light and allows for 90° detection. |
Instrumentation and Calibration
A modern spectrofluorometer is the core instrument, typically comprising a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube, PMT).[11]
Instrument Settings:
-
Excitation/Emission Slits: Narrower slits provide better spectral resolution but reduce signal intensity. A slit width of 2-5 nm is a common starting point.
-
Scan Speed: A slower scan speed increases the signal-to-noise ratio.
-
Detector Voltage: Increasing PMT voltage amplifies the signal but also the noise. Use the lowest voltage that provides an adequate signal.
Trustworthiness through Calibration: Instrument calibration is essential for comparing data across different sessions or instruments. While full spectral correction is complex, using a known standard can validate instrument performance. Quinine sulfate in 0.1 M H₂SO₄ is a widely accepted fluorescence standard.[12]
Detailed Experimental Protocol
This protocol outlines the workflow for acquiring high-quality fluorescence excitation and emission spectra.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for fluorescence spectral measurement.
Part A: Sample Preparation
-
Prepare a Stock Solution: Accurately weigh the stilbene-biphenyl compound and dissolve it in the chosen spectroscopic-grade solvent to create a concentrated stock solution (e.g., 1 mM). Use a volumetric flask for precision.
-
Prepare Working Solutions: Perform serial dilutions from the stock solution to prepare a series of working solutions. The final concentration should be one where the absorbance at the intended excitation wavelength is < 0.1.
-
Prepare a Solvent Blank: Fill a clean quartz cuvette with the same spectroscopic-grade solvent used for the sample solutions. This is crucial for background subtraction.[13]
Part B: Acquisition of Spectra
-
Instrument Warm-up: Allow the spectrofluorometer's lamp to warm up for at least 20-30 minutes to ensure stable output.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of your most concentrated working solution to confirm it is below 0.1 at the absorption maximum. This validates your concentration choice against the inner filter effect.[6]
-
Record Excitation Spectrum: a. Place the sample cuvette in the spectrofluorometer. b. Set the emission monochromator to the expected emission maximum (if unknown, estimate it to be ~30-50 nm longer than the absorption maximum). c. Scan a range of excitation wavelengths across the compound's absorption band. d. The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength (λex_max), which is the wavelength that produces the strongest fluorescence.
-
Record Emission Spectrum: a. Set the excitation monochromator to the λex_max determined in the previous step. b. Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well beyond the expected emission. c. This will generate the fluorescence emission spectrum.
-
Record Blank Spectrum: a. Replace the sample cuvette with the solvent blank cuvette. b. Using the exact same instrument settings (slits, λex, scan range), record the emission spectrum of the solvent. This will capture any solvent fluorescence and Raman scattering peaks.[13]
Part C: Data Processing and Analysis
-
Blank Subtraction: Subtract the blank spectrum from the sample's emission spectrum. This removes artifacts like the solvent's Raman peak.[13]
-
Identify Peaks: Determine the wavelength of maximum fluorescence intensity (λem_max) from the corrected spectrum.
-
Calculate Stokes Shift: Calculate the difference in nanometers (or wavenumbers) between the absorption maximum (from the UV-Vis spectrum) and the emission maximum: Stokes Shift = λem_max - λabs_max
Advanced Measurements: Fluorescence Quantum Yield
For a more complete photophysical characterization, determining the fluorescence quantum yield (Φf) is often necessary. The Φf is the ratio of photons emitted to photons absorbed.[14] A relative method, comparing the sample to a standard of known quantum yield, is most common.[15][16]
The comparative method involves measuring the integrated fluorescence intensity and the absorbance of both the unknown sample and a standard at the same excitation wavelength.[15][17]
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
std refers to the standard and sample refers to the unknown.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No/Very Low Signal | Concentration too low; Wrong λex/λem range; Compound is non-fluorescent; Quenching. | Increase concentration (check Abs); Widen scan ranges; Confirm literature reports; Deoxygenate solvent. |
| High Noise | Detector voltage too high; Slits too narrow; Concentration too low. | Decrease PMT voltage; Widen slits; Prepare a more concentrated sample (while keeping Abs < 0.1). |
| Spectrum Shape is Distorted | Inner Filter Effect; Saturated detector. | Dilute the sample; Reduce detector voltage or slit width. |
| Sharp peak near λex | Rayleigh or Tyndall scattering. | This is normal but can be minimized by using dilute, filtered solutions. |
| Sharp peak at a fixed energy shift from λex | Raman scattering from the solvent. | This is normal and can be removed by subtracting a solvent blank spectrum.[13] |
References
-
Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Available at: [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Available at: [Link]
-
Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]
-
Horiba. (n.d.). What are Luminescence Quantum Yields?. Available at: [Link]
-
Edinburgh Instruments. (2021). What is the Inner Filter Effect?. Available at: [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Gispert, J. R. (2008).
-
RSC Publishing. (2023). Two phases of trans-stilbene in a polystyrene matrix. Available at: [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600.
- Resch-Genger, U., Rurack, K. (Eds.). (2013). Standardization and Quality Assurance in Fluorescence Measurements II. Springer.
-
National Institute of Standards and Technology (NIST). (n.d.). Fluorescence Standards. Available at: [Link]
-
Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements. Available at: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Two phases of trans -stilbene in a polystyrene matrix - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03015F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. edinst.com [edinst.com]
- 7. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 8. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
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- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
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- 14. horiba.com [horiba.com]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 16. d-nb.info [d-nb.info]
- 17. iss.com [iss.com]
Unlocking Deeper Insights: Two-Photon Absorption Applications of Distyrylbiphenyl Derivatives
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals exploring the burgeoning applications of distyrylbiphenyl derivatives in the realm of two-photon absorption (TPA). These unique molecules, characterized by their extended π-conjugated systems, are at the forefront of advancements in high-resolution bio-imaging, targeted cancer therapies, and next-generation optical data storage. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to empower your research and development endeavors.
The Dawn of Non-Linear Excitation: Understanding Two-Photon Absorption
Conventional fluorescence microscopy relies on the absorption of a single, high-energy photon to excite a fluorophore. However, this approach is often limited by shallow tissue penetration and potential phototoxicity. Two-photon absorption, a nonlinear optical process, circumvents these limitations by the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) spectrum.[1][2] This seemingly simple shift in excitation mechanism offers profound advantages:
-
Enhanced Penetration Depth: NIR light scatters less within biological tissues, enabling deeper imaging into complex biological systems.
-
Inherent 3D Resolution: Excitation is confined to the focal point of the laser, minimizing out-of-focus fluorescence and providing intrinsic optical sectioning.
-
Reduced Phototoxicity: The use of lower-energy photons minimizes damage to living cells and tissues, making it ideal for longitudinal studies.
The efficiency of this process is quantified by the two-photon absorption cross-section (δ), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). A larger δ value indicates a higher probability of two-photon absorption, a key parameter in the design of effective TPA chromophores.
Distyrylbiphenyl Derivatives: A Class of Potent Two-Photon Absorbers
Distyrylbiphenyl derivatives have emerged as a promising class of TPA materials due to their robust chemical stability and highly tunable photophysical properties. Their molecular architecture, featuring a central biphenyl core flanked by styryl groups, creates an extended π-electron system that is conducive to efficient two-photon absorption.
The general structure of a distyrylbiphenyl derivative is shown below:
Figure 1: General chemical structure of a distyrylbiphenyl derivative. R1 and R2 represent various functional groups that can be modified to tune the molecule's properties.
The TPA properties of these derivatives can be finely tuned by modifying the terminal R groups. Electron-donating groups, such as amines, and electron-withdrawing groups can be strategically incorporated to modulate the intramolecular charge transfer (ICT) characteristics, which significantly influences the TPA cross-section.[3][4]
Key Applications and Detailed Protocols
The unique properties of distyrylbiphenyl derivatives have paved the way for their application in several cutting-edge fields. This section provides an in-depth look at these applications, complete with detailed experimental protocols.
High-Resolution Two-Photon Excited Fluorescence (TPEF) Microscopy
TPEF microscopy is a powerful technique for visualizing cellular and subcellular structures with exceptional clarity and depth. Distyrylbiphenyl derivatives, with their high TPA cross-sections and fluorescence quantum yields, serve as excellent fluorescent probes for this application.
Protocol: Staining and Imaging of Live Cells with a Distyrylbiphenyl Derivative
This protocol provides a general guideline for staining and imaging live cells. Specific parameters may need to be optimized depending on the cell type and the specific derivative used.
Materials:
-
Distyrylbiphenyl derivative stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Dilute the distyrylbiphenyl derivative stock solution in pre-warmed cell culture medium to a final concentration typically in the range of 1-10 µM.
-
Cell Staining: Remove the existing culture medium from the cells and add the staining solution. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Mount the dish on the stage of the two-photon microscope.
-
Microscope Setup:
-
Tune the laser to the optimal two-photon excitation wavelength for the specific distyrylbiphenyl derivative (typically in the 700-900 nm range).
-
Adjust the laser power to the minimum level necessary to obtain a clear image, minimizing potential phototoxicity.
-
Set the appropriate emission filter to collect the fluorescence signal.
-
-
Image Acquisition: Acquire images using the microscope software. For 3D reconstructions, acquire a series of z-stack images.
Figure 3: Workflow for in vitro two-photon photodynamic therapy evaluation.
High-Density 3D Optical Data Storage
The ability to confine photochemical reactions to a tiny focal volume makes two-photon absorption an ideal technology for writing data in three dimensions, promising a significant increase in data storage capacity. Distyrylbiphenyl derivatives can be incorporated into polymer matrices to create photosensitive materials for this application. [5] Protocol: Fabrication and Characterization of a 3D Optical Data Storage Medium
This protocol provides a basic framework for creating a 3D optical data storage medium and writing/reading data.
Materials:
-
Distyrylbiphenyl derivative with photochromic properties
-
Optical-grade polymer matrix (e.g., PMMA)
-
Solvent (e.g., chloroform, toluene)
-
Spin coater
-
Glass substrates
-
Two-photon microscope setup for writing and reading
Procedure:
-
Material Preparation: Dissolve the distyrylbiphenyl derivative and the polymer matrix in a suitable solvent to form a homogeneous solution.
-
Thin Film Fabrication: Use a spin coater to deposit a thin, uniform film of the photosensitive material onto a glass substrate.
-
Data Writing:
-
Place the fabricated film on the stage of a two-photon microscope.
-
Use a high-power, focused femtosecond laser beam to induce a localized photochemical change (e.g., isomerization) in the distyrylbiphenyl derivative at specific 3D coordinates. This change represents a data bit.
-
By scanning the laser beam in three dimensions, a 3D data pattern can be written.
-
-
Data Reading:
-
Reduce the laser power to a level that does not induce further photochemical changes.
-
Scan the laser beam through the material.
-
Detect the difference in the optical properties (e.g., fluorescence emission) between the written and unwritten regions to read the stored data.
-
-
Data Analysis: Reconstruct the 3D data from the acquired read-out signal.
Figure 4: Workflow for 3D optical data storage using two-photon absorption.
Characterization Protocols
Accurate characterization of the two-photon absorption properties of distyrylbiphenyl derivatives is crucial for their effective application.
Measurement of Two-Photon Absorption Cross-Section (δ) using the Z-Scan Technique
The Z-scan technique is a widely used method to determine the nonlinear optical properties of materials, including the TPA cross-section. [6][7] Protocol: Open-Aperture Z-Scan Measurement
Principle: In an open-aperture Z-scan, the sample is moved along the propagation axis (z-axis) of a focused laser beam, and the total transmitted intensity is measured. At the focal point, the intensity is highest, leading to increased two-photon absorption and a corresponding dip in the transmitted signal.
Experimental Setup:
-
Femtosecond pulsed laser
-
Focusing lens
-
Sample holder mounted on a motorized translation stage
-
Collecting lens
-
Photodetector
Procedure:
-
Sample Preparation: Prepare a solution of the distyrylbiphenyl derivative in a suitable solvent (e.g., toluene, THF) in a cuvette with a known path length. The concentration should be adjusted to ensure a linear transmittance of >70% at the excitation wavelength.
-
System Alignment: Align the laser beam through the focusing lens and ensure it is centered on the photodetector.
-
Z-Scan Measurement:
-
Move the sample from a position far from the focus (negative z) to a position far from the focus (positive z) through the focal point.
-
Record the transmitted laser intensity at each z-position.
-
-
Data Analysis:
-
Normalize the transmitted intensity to the intensity measured when the sample is far from the focus.
-
The resulting plot of normalized transmittance versus z-position will show a valley at the focal point.
-
Fit the experimental data to the theoretical Z-scan equation to extract the nonlinear absorption coefficient (β).
-
Calculate the TPA cross-section (δ) using the following equation: δ = (hνβ) / (NₐC) where h is Planck's constant, ν is the frequency of the incident light, β is the nonlinear absorption coefficient, Nₐ is Avogadro's number, and C is the concentration of the solution.
-
Figure 5: Workflow for Z-scan measurement of the two-photon absorption cross-section.
Quantitative Data Summary
The following table summarizes the photophysical properties of representative distyrylbiphenyl derivatives.
| Compound | Solvent | λₘₐₓ (nm) (One-Photon) | λₑₘ (nm) | Φբ | λₘₐₓ (nm) (Two-Photon) | δ (GM) | Reference |
| DSB | Toluene | 358 | 410 | 0.85 | 700 | 35 | [3] |
| MeO-DSB | Toluene | 368 | 425 | 0.78 | 720 | 50 | [3] |
| (Me₂N)-DSB | Toluene | 405 | 490 | 0.65 | 780 | 250 | [3] |
| (Et₂N)-DSB | THF | 410 | 500 | 0.55 | 790 | 310 |
DSB: Distyrylbenzene, a closely related and well-studied analogue. Φբ: Fluorescence quantum yield. δ: Two-photon absorption cross-section.
Conclusion and Future Outlook
Distyrylbiphenyl derivatives represent a versatile and powerful class of molecules for a wide range of two-photon absorption applications. Their tunable photophysical properties, coupled with their chemical stability, make them ideal candidates for advancing the fields of biological imaging, targeted therapies, and high-density data storage. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of these remarkable compounds. Future research will likely focus on the development of derivatives with even larger TPA cross-sections, improved water solubility for biological applications, and multi-functional capabilities for theranostic applications.
References
-
Pawlicki, M., Collins, H. A., Denning, R. G., & Anderson, H. L. (2009). Two-photon absorption and the design of two-photon dyes. Angewandte Chemie International Edition, 48(18), 3244-3266. [Link]
-
He, G. S., Tan, L. S., Zheng, Q., & Prasad, P. N. (2008). Multiphoton absorbing materials: molecular designs, characterizations, and applications. Chemical reviews, 108(4), 1245-1330. [Link]
-
Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]
-
Woo, H. Y., Liu, B., Kohler, B., Korystov, D., Mikhailovsky, A., & Bazan, G. C. (2005). Solvent effects on the two-photon absorption of distyrylbenzene chromophores. Journal of the American Chemical Society, 127(42), 14721-14729. [Link]
-
Zhao, K., Luo, Y., Ferrighi, L., Frediani, L., & Ågren, H. (2007). Solvent effects on two-photon absorption of dialkylamino substituted distyrylbenzene chromophore. The Journal of chemical physics, 126(20), 204509. [Link]
-
Pavia-Jimenez, L., Roldan-Gutierrez, J. M., Perez-Moreno, J., & de la Torre, G. (2018). Solvent effects on the two-photon absorption of a symmetrical diamino substituted distyrylbenzene chromophore. Dyes and Pigments, 158, 25-31. [Link]
-
Kim, O. K., Lee, K. S., Woo, H. Y., Kim, K. S., He, G. S., Swiatkiewicz, J., & Prasad, P. N. (2001). New class of two-photon-absorbing dyes with a donor-π-bridge-donor structure. Chemistry of Materials, 13(9), 2666-2672. [Link]
-
Heron, B. M. (1995). Heterocycles from intramolecular Wittig, Horner and Wadsworth-Emmons reactions. Heterocycles, 41(10), 2357-2394. [Link]
-
Starkey, J. R., Rebane, A. K., Drobizhev, M. A., & Meng, F. (2008). Two-photon-activated photodynamic therapy. Lasers in surgery and medicine, 40(6), 411-423. [Link]
-
Kim, S., Ohulchanskyy, T. Y., Pudavar, H. E., Pandey, R. K., & Prasad, P. N. (2007). Organically modified silica nanoparticles co-encapsulating photosensitizing drug and aggregation-enhanced two-photon absorbing fluorescent dye for diagnostic and therapeutic applications. Journal of the American Chemical Society, 129(9), 2669-2675. [Link]
-
Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE journal of quantum electronics, 26(4), 760-769. [Link]
-
Chapple, P. B., Staromlynska, J., & McKay, T. J. (1999). Z-scan measurements of the two-photon absorption cross-section of photo-initiators. Journal of nonlinear optical physics & materials, 8(03), 337-347. [Link]
-
Parthenopoulos, D. A., & Rentzepis, P. M. (1989). Three-dimensional optical storage memory. Science, 245(4920), 843-845. [Link]
-
Gorman, A. A., & Rodgers, M. A. J. (1992). Singlet oxygen. CRC handbook of organic photochemistry, 2, 229-247. [Link]
-
Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. JOSA B, 13(3), 481-491. [Link]
Sources
- 1. Two-photon absorption and the design of two-photon dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Solvent effects on the two-photon absorption of distyrylbenzene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
Application Note: Transient Photoluminescence Characterization of (E)-4,4'-distyrylbiphenyl (DSBP)
Introduction & Scope
(E)-4,4'-distyrylbiphenyl (DSBP) represents a class of rigid-rod stilbene derivatives widely utilized as optical brighteners (e.g., Tinopal CBS-X), scintillators, and models for photoisomerization dynamics. Its high fluorescence quantum yield (
This guide details the experimental setup for measuring the Transient Photoluminescence (TRPL) of DSBP using Time-Correlated Single Photon Counting (TCSPC) . Unlike steady-state measurements, TRPL reveals the excited-state lifetime (
Target Audience: Pharmaceutical researchers (drug carrier probing), Materials Scientists (OLED/scintillator development), and Spectroscopists.
Core Principles & Experimental Design
The Physics of DSBP Fluorescence
DSBP is a linear
- : Radiative rate (Fluorescence).
- : Non-radiative thermal decay.
- : Photoisomerization rate (E-to-Z).
Critical Design Consideration: DSBP lifetimes are typically short (
Why Magic Angle Polarization?
DSBP is a rod-shaped molecule with a transition dipole moment aligned along its long axis. Excitation with polarized light creates a photoselected population (anisotropy).[1] If the molecule rotates on the same timescale as its fluorescence emission (which is true for DSBP in low-viscosity solvents), the measured intensity
To measure the "true" population lifetime, the emission polarizer must be set to the Magic Angle (54.7°) relative to the excitation polarization.
Experimental Setup (TCSPC)
Hardware Configuration
The following diagram illustrates the required optical path for high-fidelity TCSPC.
Figure 1: Optical path for TCSPC. Note the specific polarization angles required to eliminate rotational artifacts.
Component Specifications
| Component | Specification | Rationale |
| Excitation Source | 375 nm Pulsed Diode Laser | Matches DSBP absorption max. Pulse width < 70 ps minimizes convolution errors. |
| Repetition Rate | 10 MHz - 40 MHz | Period must be |
| Detector | MCP-PMT (Microchannel Plate) | Standard PMTs have too much transit time spread (TTS). MCPs provide < 50 ps resolution. |
| Cuvette | Quartz, 10mm path length | Glass absorbs UV. 4-sided clear polish required for right-angle detection. |
| Solvent | Ethanol or DMF (Spectroscopic Grade) | DSBP is hydrophobic. Avoid water unless using the sulfonate derivative (Tinopal). |
Step-by-Step Protocol
Phase 1: Sample Preparation (Self-Validating)
-
Dissolution: Dissolve DSBP in ethanol to a concentration of
M. -
Validation (OD Check): Measure absorbance at 375 nm.
-
Rule: Optical Density (OD) must be < 0.1 .
-
Reason: Higher concentrations cause Inner Filter Effects (re-absorption of emitted photons), artificially lengthening the measured lifetime.
-
-
De-oxygenation: Purge with
or Argon for 10 minutes. Oxygen is a potent quencher of stilbene fluorescence.
Phase 2: Instrument Response Function (IRF)
The IRF represents the system's fastest possible response. You cannot fit data faster than the IRF without it.
-
Replace the sample with a scattering solution (Ludox® silica particles or dilute coffee creamer in water).
-
Set emission monochromator to the excitation wavelength (375 nm).
-
Insert a neutral density filter to reduce count rate to
of laser rep rate. -
Acquire decay curve until peak counts reach 10,000. Save as IRF.dat.
Phase 3: Data Acquisition
-
Insert DSBP sample.
-
Set emission monochromator to 430 nm (Emission max).
-
Pile-up Prevention: Adjust excitation power so the detector count rate is < 5% of the laser repetition rate (e.g., if laser is 10 MHz, counts should be < 500 kcps).
-
Trustworthiness Check: If counts are too high, the system misses the second photon in a pulse period, biasing the histogram toward early times (pile-up distortion).
-
-
Acquire data until peak count reaches 10,000. Save as Decay.dat.
Data Analysis & Interpretation
The raw data is a convolution of the true intensity
Analysis Workflow
Figure 2: Logical flow for determining the correct lifetime model.
Fitting Models
For DSBP in pure solvent, a Mono-exponential model is expected:
If aggregates are present (common in water/ethanol mixtures) or if photoisomerization is occurring, a Bi-exponential model is required:
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Poor fit | Try bi-exponential model. Check for scattered light leakage. | |
| Re-absorption | Dilute sample (OD is likely > 0.1). | |
| Quenching | Check solvent purity. Ensure | |
| Residuals oscillate | RF Noise / Mismatch | Re-measure IRF. Ensure scatterer concentration is appropriate. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on TCSPC and Magic Angle conditions).
- O'Connor, D. V., & Phillips, D. (1984). Time-correlated Single Photon Counting. Academic Press. (Foundational protocols for pile-up prevention).
-
PicoQuant Application Note. Technical Note: Time-Correlated Single Photon Counting (TCSPC). (Detailed hardware timing diagrams).
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. (Standard for sample preparation and OD limits).
Sources
Troubleshooting & Optimization
Troubleshooting low quantum yield in stilbene-biphenyl fluorophores
Technical Support Center: Stilbene-Biphenyl Fluorophores
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for stilbene-biphenyl fluorophores. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and optimize your experiments. We aim to provide not just procedural steps, but the underlying scientific principles to empower your research.
Troubleshooting Guide: Low Quantum Yield
Low fluorescence quantum yield is a frequent challenge when working with stilbene-biphenyl fluorophores. This guide is structured to help you diagnose and resolve the most common issues, from sample preparation to data acquisition.
Question 1: My stilbene-biphenyl fluorophore exhibits a significantly lower quantum yield than expected. What are the most likely causes related to my sample preparation?
Several factors during sample preparation can drastically reduce the quantum yield of your fluorophore. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Impurities in the Fluorophore
-
Expertise & Experience: Synthetic byproducts or residual starting materials can act as quenchers, significantly lowering the observed quantum yield. Even minor impurities can have a substantial impact. For instance, unreacted aldehydes or phosphonium salts from a Wittig reaction are common culprits.[1] Purification is not just a suggestion; it's a critical step for accurate photophysical measurements.
-
Troubleshooting Steps:
-
Re-purify your compound: Column chromatography is often necessary. For stilbene derivatives, silica gel can sometimes cause decomposition; in such cases, deactivated alumina is a suitable alternative.[2]
-
Characterize the purified product: Use techniques like NMR and mass spectrometry to confirm the purity and identity of your fluorophore.
-
Consider recrystallization: This can be an effective final step to remove trace impurities.
-
Potential Cause 2: Solvent Purity and Choice
-
Expertise & Experience: Solvents are not inert bystanders in fluorescence experiments. Traces of water in hygroscopic solvents like ethanol or DMSO can alter the fluorophore's environment and reduce quantum yield.[3] Additionally, the polarity of the solvent can significantly influence the excited state dynamics of stilbene-biphenyl systems.[4]
-
Troubleshooting Steps:
-
Use high-purity, spectroscopy-grade solvents: Always check the solvent's specifications.
-
Verify solvent purity: Before dissolving your sample, run a fluorescence scan of the pure solvent to check for fluorescent impurities.[3]
-
Consider solvent effects: The quantum yield of stilbene-biphenyl fluorophores can be solvent-dependent.[5] Consult the literature for your specific compound or test a range of solvents with varying polarities.
-
| Solvent | Polarity Index | Potential Effect on Quantum Yield |
| Cyclohexane | 0.2 | Can enhance fluorescence for non-polar fluorophores. |
| Toluene | 2.4 | Often a good starting point for many organic fluorophores. |
| Dichloromethane | 3.1 | A versatile solvent, but purity is crucial. |
| Acetonitrile | 5.8 | Polar aprotic; can stabilize charge transfer states, sometimes leading to quenching.[6] |
| Ethanol | 4.3 | Polar protic; hydrogen bonding can influence excited state pathways. |
Potential Cause 3: Aggregation-Caused Quenching (ACQ)
-
Expertise & Experience: At higher concentrations, planar aromatic molecules like stilbene-biphenyls tend to stack, forming aggregates. This process, known as aggregation-caused quenching (ACQ), creates non-radiative decay pathways that diminish fluorescence.[5][7] This is a common issue when trying to achieve a strong signal by increasing the concentration.
-
Troubleshooting Steps:
-
Work with dilute solutions: For quantum yield measurements, the absorbance of your sample at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects and minimize aggregation.[8][9]
-
Perform a concentration-dependent study: Measure the fluorescence intensity at a series of concentrations. If the intensity does not increase linearly with concentration or starts to decrease, aggregation is likely occurring.
-
Question 2: I've confirmed my sample purity and concentration are optimal, but the quantum yield is still low. Could my experimental setup be the issue?
Absolutely. The configuration of your spectrofluorometer and the parameters you choose are critical for accurate quantum yield measurements.
Potential Cause 1: Inner Filter Effects
-
Expertise & Experience: There are two types of inner filter effects. The primary inner filter effect occurs when the sample absorbs too much of the excitation light before it can traverse the cuvette. The secondary inner filter effect happens when the emission spectrum overlaps with the absorption spectrum, causing the emitted light to be reabsorbed.[8] Both lead to an underestimation of the true quantum yield.
-
Troubleshooting Steps:
-
Maintain low absorbance: As mentioned, keep the absorbance at the excitation wavelength ≤ 0.1.[9]
-
Use a 1 cm path length cuvette: This is standard for most relative quantum yield measurements.
-
Check for spectral overlap: If there is significant overlap between your absorption and emission spectra, you may need to apply a correction factor or work at even lower concentrations.
-
Potential Cause 2: Incorrect Reference Standard
-
Expertise & Experience: The relative method for determining quantum yield relies on comparing your sample to a standard with a known quantum yield.[9][10] The choice of standard is crucial. An inappropriate standard can introduce significant errors.
-
Troubleshooting Steps:
-
Choose a standard that absorbs and emits in a similar spectral region as your sample. This minimizes wavelength-dependent variations in detector response.[9][11]
-
Use the same solvent for the standard and the sample if possible. If not, you must apply a correction for the refractive index of the solvents.[8]
-
Verify the quantum yield of your standard. Literature values can vary. It's important to cite the source of the quantum yield value you are using for your standard. Quinine sulfate was a common standard, but its quantum yield is now known to be temperature-dependent, making it less reliable.[12]
-
Potential Cause 3: Instrument Settings
-
Expertise & Experience: Consistency in instrument settings between measuring your sample and the standard is paramount. Any changes in slit widths, integration time, or detector voltage will invalidate the comparison.[8]
-
Troubleshooting Steps:
Workflow for Troubleshooting Low Quantum Yield
Here is a logical workflow to diagnose the root cause of low quantum yield.
Caption: Workflow for relative quantum yield measurement.
References
- A practical guide to measuring and reporting photophysical d
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.
- Experimental set-up for the determination of the luminescence quantum...
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging.
- Locking the GFP Fluorophore to Enhance Its Emission Intensity. MDPI.
- Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.
- Photoisomerization of stilbene in low viscosity solvents: Comparison of isolated and solvated molecules. The Journal of Chemical Physics.
- Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes. PMC.
- Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. PMC.
- What's wrong with my quantum yield measurement?.
- Solvent−Solute Interactions Probed by Picosecond Time-Resolved Fluorescence Spectroscopy: Lifetime and Anisotropy Study of S1 trans-4,4'-Diphenylstilbene. The Journal of Physical Chemistry A.
- Aggregation-induced emission properties of trans-stilbene.
- methods to enhance the purity of synthesized (Z)-1,4-diphenylbut-2-ene. Benchchem.
- The effect of rigidity on the emission of quadrupolar strongly polarized dyes. New Journal of Chemistry.
- Photoinduced Single- versus Double-Bond Torsion in Donor-Acceptor-Substituted trans-Stilbenes. NTU Scholars.
- dimerizaion cis — cycliz
- Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. PMC.
- Determination of Partial Photochemical Quantum Yields of Reversible Photoisomerizations of Stilbene1 Derivatives.
- Stilbene Photoisomerization: Wh
- Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC.
- From aggregation-caused quenching luminogens to solid fluorescent m
- Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Deriv
- New white light-emitting halochromic stilbenes with remarkable quantum yields and aggreg
- Crystallization-Induced Emission Enhancement or Quenching? Elucidating the Mechanism behind Using Single-Molecule-Based Versatile Crystals. The Journal of Physical Chemistry Letters.
- Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. NTU Scholars.
- Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues.
- Quantum yield. Wikipedia.
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI.
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. picoquant.com [picoquant.com]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. iss.com [iss.com]
- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigation of Aggregation-Caused Quenching in 4,4'-Distyrylbiphenyl (DSB) Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-distyrylbiphenyl (DSB) and related luminophores. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to help you overcome one of the most common challenges in the field: aggregation-caused quenching (ACQ). In many applications, particularly those requiring solid-state materials like organic light-emitting diodes (OLEDs) and fluorescent sensors, the luminescent properties of DSB can be significantly diminished in thin films due to intermolecular interactions.[1][2][3] This guide offers practical solutions and explains the underlying scientific principles to help you achieve optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a luminophore, such as DSB, decreases significantly in the solid state or at high concentrations compared to its emission in a dilute solution.[2][3][4] This quenching is primarily caused by the formation of molecular aggregates, where close proximity between molecules leads to non-radiative decay pathways, effectively "turning off" the fluorescence. The planar structure of molecules like DSB often promotes π-π stacking, which facilitates these quenching processes.[5]
Q2: Why is my DSB film not as fluorescent as the DSB in solution?
This is a classic manifestation of ACQ. In a dilute solution, DSB molecules are well-isolated, and upon excitation, they can efficiently release this energy as light (fluorescence). However, when a film is cast, the solvent evaporates, forcing the DSB molecules into close contact. This proximity allows for strong intermolecular interactions, such as excimer formation or energy transfer to non-emissive trap sites, which provide pathways for the excited state to decay without emitting light.[6]
Q3: What are the primary mechanisms behind ACQ in DSB films?
The primary mechanisms of ACQ in DSB films are rooted in intermolecular electronic interactions that become significant in the aggregated state. These include:
-
Excimer Formation: Excited-state dimers (excimers) can form between adjacent DSB molecules. These excimers often have lower energy levels and can decay non-radiatively or emit at longer, often undesirable, wavelengths.
-
π-π Stacking: The planar aromatic structure of DSB facilitates face-to-face stacking of the molecules.[5] This arrangement can lead to strong electronic coupling between molecules, creating non-radiative decay channels.
-
Energy Migration to Quenching Sites: In a film, the excitation energy can migrate from one molecule to another. This energy can eventually reach a "trap site," such as a molecular defect or an aggregate with a lower energy state, where it is quenched non-radiatively.[6]
Q4: Can ACQ be completely eliminated?
While complete elimination can be challenging, ACQ can be significantly suppressed to achieve highly emissive solid-state films.[3] Strategies generally focus on preventing the close, ordered packing of DSB molecules. This can be achieved through molecular design, formulation with host materials, or by carefully controlling the film deposition process.
Q5: What is the opposite of ACQ?
The opposite phenomenon is known as Aggregation-Induced Emission (AIE).[4][7] In AIE-active molecules, aggregation enhances fluorescence. This is often because, in solution, these molecules have rotational or vibrational modes that lead to non-radiative decay. In the solid state, these motions are restricted, which closes the non-radiative pathways and forces the molecule to decay radiatively.[4] Attaching AIE-active units to ACQ-prone molecules is a strategy to overcome quenching.[2][4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to ACQ in DSB films.
Problem 1: Significantly Reduced or No Fluorescence in the Fabricated Film
Possible Cause: Severe aggregation of DSB molecules leading to strong ACQ.
Diagnostic Steps:
-
Confirm Solution Fluorescence: Prepare a dilute solution (e.g., 10⁻⁵ M) of your DSB compound in a suitable solvent (e.g., THF, toluene) and measure its fluorescence spectrum. A strong emission in solution confirms the intrinsic luminescence of your material.
-
Visual Inspection of the Film: Examine the film under UV light. Are there any faintly emissive regions, or is it uniformly dark? Are there visible crystals or aggregates?
-
Atomic Force Microscopy (AFM): If available, use AFM to analyze the film's surface morphology. A rough surface with large crystalline domains is indicative of significant aggregation.[8][9]
Solutions:
Solution A: Host-Guest Chemistry Approach
This strategy involves dispersing the DSB "guest" molecules within a "host" matrix. The host material physically separates the DSB molecules, preventing aggregation.[10][11]
Experimental Protocol: Spin-Coating a DSB-Doped Polymer Film
-
Material Selection: Choose a host polymer with good solubility in a common solvent with DSB and a high energy level to prevent energy transfer from DSB to the host. Common choices include polystyrene (PS), polymethyl methacrylate (PMMA), or polyvinylcarbazole (PVK).
-
Solution Preparation:
-
Prepare a stock solution of the host polymer (e.g., 20 mg/mL in toluene).
-
Prepare a stock solution of DSB (e.g., 1 mg/mL in toluene).
-
Create a series of blended solutions with varying DSB:host weight ratios (e.g., 1:100, 2:100, 5:100).
-
-
Spin-Coating:
-
Clean your substrate (e.g., glass, quartz) thoroughly.
-
Dispense the blended solution onto the substrate.
-
Spin-coat at a suitable speed (e.g., 2000-4000 rpm) for 30-60 seconds.
-
-
Annealing (Optional): Anneal the film on a hotplate (e.g., 80°C for 10 minutes) to remove residual solvent and improve film quality.
-
Characterization: Measure the fluorescence of the resulting films. You should observe a significant increase in emission intensity compared to a pure DSB film.
| DSB:Host Ratio (w/w) | Expected Observation | Rationale |
| 1:100 | High fluorescence, similar spectrum to solution | Excellent isolation of DSB molecules |
| 5:100 | Moderate to high fluorescence, possible slight red-shift | Minor aggregation may begin to occur |
| >10:100 | Decreased fluorescence, significant red-shift | Aggregation effects become more prominent |
Solution B: Modification of Film Deposition Parameters
For vacuum-deposited films, the deposition rate and substrate temperature are critical parameters that influence molecular aggregation.[9][12]
Experimental Protocol: Optimizing Thermal Evaporation
-
Substrate Temperature:
-
Start with deposition at room temperature.
-
If aggregation is still observed, try depositing on a cooled substrate. Lower temperatures reduce the surface mobility of molecules, preventing them from migrating and forming large aggregates.[8]
-
-
Deposition Rate:
-
A faster deposition rate can lead to a higher density of nucleation sites and smaller grain sizes, which can sometimes reduce the formation of large, quenching aggregates.[12]
-
Conversely, a very slow deposition rate might allow molecules more time to arrange into a thermodynamically stable (and potentially aggregated) state.
-
Experiment with a range of deposition rates (e.g., 0.1 Å/s, 1 Å/s, 5 Å/s) to find the optimal condition for your specific DSB derivative.
-
| Parameter | Value | Expected Impact on ACQ | Rationale |
| Substrate Temperature | Low (e.g., < 25°C) | Decreased | Reduced molecular mobility on the surface.[8] |
| Substrate Temperature | High | Increased | Increased molecular mobility, promoting aggregation. |
| Deposition Rate | High | Can Decrease | Rapid formation of a film can kinetically trap molecules in a less aggregated state.[12] |
| Deposition Rate | Low | Can Increase | Allows more time for molecules to diffuse and form ordered aggregates. |
Problem 2: Film Shows Weak and Red-Shifted Emission
Possible Cause: Formation of excimers or J-aggregates, which are specific types of molecular aggregates with distinct photophysical properties.
Diagnostic Steps:
-
Compare Film and Solution Spectra: A significant red-shift (shift to longer wavelengths) in the emission spectrum of the film compared to the dilute solution is a strong indicator of excimer or aggregate formation.
-
Concentration-Dependent Studies: In solution, gradually increase the concentration of DSB and monitor the fluorescence spectra. The appearance of a new, red-shifted emission band at higher concentrations points to aggregate formation.
Solutions:
Solution A: Molecular Design with Steric Hindrance
Introducing bulky substituents to the DSB core can physically prevent the molecules from getting close enough to form quenching aggregates.[2][3]
Workflow for Evaluating Sterically Hindered Derivatives:
Caption: Mechanisms of ACQ and corresponding mitigation strategies.
References
- 4,4'-Distyrylbiphenyl | 79567-15-0 | Benchchem. (URL: )
- From aggregation-caused quenching luminogens to solid fluorescent m
- Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff - CDR. (2010). (URL: )
- Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC. (2019). (URL: )
- Aggregation-Induced Emission - Prof. Tang's Group. (URL: )
- Overcoming Aggregation-Caused Quenching by an Improved Porphyrin Hybrid and Its Application in Enhanced Electrochemiluminescence Biosensing | ACS Sustainable Chemistry & Engineering - ACS Public
- Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition - PMC. (URL: )
- Schematic illustration of aggregation‐caused quenching (ACQ) and...
- Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films – (the - RWTH Public
- Asymmetric steric-hindrance donor engineering enables ACQ-suppressed MR-TADF emitters for high-efficiency narrowband OLEDs | Scilit. (2026). (URL: )
- University of Groningen Short-circuit prevention strategies in organic light-emitting diodes and solar cells Michels, Jasper J.; (2016). (URL: )
- Highly Emissive H-Aggregates or Aggregation-Induced Emission Quenching?
- Host–guest chemistry - Wikipedia. (URL: )
- Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors | Chemistry of Materials - ACS Public
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - MDPI. (2023). (URL: )
- Thin Films Deposition of Organic Materials - VacCo
- Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy - Chemical Science (RSC Publishing). (URL: )
- Influence of the Deposition Parameters on the Properties of TiO 2 Thin Films on Spherical Substr
- Host-Guest Thin Films by Confining Ultrafine Pt/C QDs into Metal-Organic Frameworks for Highly Efficient Hydrogen Evolution - PubMed. (2020). (URL: )
Sources
- 1. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 5. 4,4'-Distyrylbiphenyl | 79567-15-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 11. Host-Guest Thin Films by Confining Ultrafine Pt/C QDs into Metal-Organic Frameworks for Highly Efficient Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Annealing of (E)-4,4'-Ethylenebis(1,1'-biphenyl) Devices
Welcome to the technical support center for researchers working with (E)-4,4'-Ethylenebis(1,1'-biphenyl). This guide provides in-depth troubleshooting advice and detailed protocols to help you optimize the crucial post-deposition annealing step, a process paramount for achieving high-performance organic electronic devices. The performance of such devices is intrinsically linked to the molecular packing, crystallinity, and morphology of the organic thin film, all of which are profoundly influenced by thermal annealing.[1] This document is structured to address common questions and challenges encountered in the lab, providing not just procedural steps but the scientific rationale behind them.
Section 1: Foundational Knowledge & Experimental Design
This section addresses the fundamental questions regarding the purpose and design of an annealing optimization experiment for (E)-4,4'-Ethylenebis(1,1'-biphenyl) thin films.
Q1: Why is thermal annealing a critical step for (E)-4,4'-Ethylenebis(1,1'-biphenyl) devices?
Thermal annealing is a heat treatment process that modifies the microstructure of a material to achieve desired properties like increased ductility or reduced stress.[2] In the context of organic semiconductors like (E)-4,4'-Ethylenebis(1,1'-biphenyl), this step is vital for several reasons:
-
Enhanced Molecular Ordering: As-deposited films, particularly those made by solution-based methods like spin-coating, often have a disordered, or amorphous, structure. Annealing provides the thermal energy necessary for the molecules to rearrange into more ordered, crystalline domains.[2][3] This improved order is crucial for efficient charge transport, as it minimizes charge trapping at grain boundaries and defects.
-
Improved Crystallinity: Increased molecular ordering leads to higher crystallinity. Crystalline regions in organic semiconductors facilitate better intermolecular orbital overlap, which is the primary pathway for charge hopping or transport.[4]
-
Removal of Residual Solvent: Solution-processed films invariably contain residual solvent molecules trapped within the film.[5] These residues can act as charge traps, degrading device performance. Annealing at temperatures above the solvent's boiling point helps to drive off these impurities, "cleaning" the active layer.[6]
-
Stress Relief and Interface Improvement: The deposition process can induce stress within the thin film. Annealing can relieve this stress, preventing long-term mechanical failure like cracking.[3] It can also improve the quality of the interface between the organic semiconductor and the dielectric or electrode layers, which is critical for efficient charge injection and transport.[6]
Q2: What is a logical starting point for the annealing temperature range for (E)-4,4'-Ethylenebis(1,1'-biphenyl)?
Determining the optimal annealing temperature is an empirical process. The ideal temperature is typically below the material's melting point but above its glass transition temperature (Tg), allowing for molecular rearrangement without causing the film to flow or dewet.
Therefore, a systematic approach is recommended:
-
Initial Scouting Range: A broad range, for example, from 80°C to 160°C, is a reasonable starting point.
-
Gradient Annealing: Prepare a series of identical devices and anneal each at a different temperature within this range, using increments of 10-20°C.
-
Characterization: Analyze the morphology, crystallinity, and electrical performance of each device to identify the optimal temperature window.
The workflow for this optimization process is visualized below.
Caption: Workflow for Annealing Temperature Optimization.
Section 2: Experimental Protocols & Data Interpretation
This section provides step-by-step methodologies for the key experiments involved in optimizing the annealing temperature.
Protocol 1: Atomic Force Microscopy (AFM) for Surface Morphology
AFM is used to visualize the surface topography of the thin film at the nanoscale, providing critical information on grain size, roughness, and the presence of defects.
Step-by-Step Methodology:
-
Sample Preparation: Mount the annealed device substrate onto an AFM sample puck using double-sided tape. Ensure it is securely fastened and level.[8]
-
Probe Selection & Installation: Choose a suitable AFM probe for tapping mode imaging, which is less destructive to soft organic films. Install the cantilever into the probe holder, being mindful of static discharge.[9]
-
Laser Alignment: Align the laser onto the back of the cantilever and adjust the photodetector to maximize the signal and zero the vertical and horizontal deflection signals.[9]
-
Tip Tuning: For tapping mode, the cantilever must be tuned to its resonance frequency. Perform a frequency sweep to identify the peak and set the drive frequency slightly lower than the peak resonance.[8]
-
Engage and Scan: Approach the tip to the sample surface until it begins to "tap". Optimize the scan parameters (scan size, scan rate, feedback gains) to achieve a clear, stable image. Start with a large scan area (e.g., 10x10 µm) to get an overview, then zoom into a smaller area (e.g., 1x1 µm) for high-resolution imaging.[9]
Data Interpretation:
-
Optimal Film: Look for large, well-defined crystalline grains with low root-mean-square (RMS) roughness. This indicates good molecular ordering without excessive surface irregularity.
-
Under-annealed Film: May show small, poorly defined grains and a higher RMS roughness, characteristic of an amorphous or poorly crystallized film.
-
Over-annealed Film: May exhibit signs of dewetting, where the film breaks up into droplets or islands, or an excessively rough surface due to overly aggressive crystal growth.[10]
Protocol 2: X-Ray Diffraction (XRD) for Crystallinity Analysis
XRD is the definitive technique for assessing the degree of crystallinity in a material. It works by analyzing how X-rays are scattered by the atomic planes within the film.[11]
Step-by-Step Methodology:
-
Sample Mounting: Securely mount the thin-film sample on the XRD stage. Ensure the surface is flat and aligned with the instrument's reference plane.
-
Instrument Setup: Configure the X-ray source (typically Cu Kα). For thin films, a grazing incidence (GIXD) setup is often preferred to maximize the signal from the film and minimize substrate diffraction.
-
Scan Parameters: Define the angular scan range (e.g., 2θ from 5° to 40°), the step size (e.g., 0.02°), and the scan speed.
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Plot the X-ray intensity versus the diffraction angle (2θ).
Data Interpretation:
-
Crystalline Films: Produce sharp, distinct diffraction peaks. The position of these peaks relates to the spacing between crystal planes (d-spacing), and their narrowness (full width at half maximum, FWHM) indicates the size of the crystalline domains.[11]
-
Amorphous Films: Produce a broad, diffuse halo with no sharp peaks, indicating a lack of long-range molecular order.[11]
-
Optimization Goal: The optimal annealing temperature should yield the XRD pattern with the sharpest and most intense diffraction peaks, indicating the highest degree of crystallinity.
Protocol 3: Space-Charge Limited Current (SCLC) for Mobility Measurement
Charge carrier mobility is a key performance metric for a semiconductor. The SCLC method is a common technique to measure it in a simple diode structure.[12] It relies on analyzing the current-voltage (I-V) characteristics of a single-carrier device in the dark.[13]
Step-by-Step Methodology:
-
Device Structure: Fabricate a hole-only or electron-only device. For a p-type material like (E)-4,4'-Ethylenebis(1,1'-biphenyl), a hole-only device (e.g., ITO/PEDOT:PSS/Active Layer/Au) is appropriate.
-
Instrumentation: Use a source measure unit (SMU) or a similar instrument capable of applying a voltage sweep and measuring the resulting current with high precision.[14]
-
Measurement: In a dark, electrically shielded probe station, apply a voltage sweep across the device and record the current. The voltage range should be sufficient to observe the different conduction regimes.
-
Data Analysis:
-
Plot the current density (J) versus voltage (V) on a log-log scale.
-
Identify the region where the slope is approximately 2. This is the SCLC regime, where the current is dominated by the injected charge carriers.[13]
-
Fit this region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the organic material (typically assumed to be ~3 for organic semiconductors).
-
µ is the charge carrier mobility.
-
V is the applied voltage.
-
L is the thickness of the active layer.[12]
-
-
Rearrange the formula to solve for mobility (µ).
-
Caption: SCLC Data Analysis Workflow.
Interpreting Results Across Experiments: By correlating the data from these three experiments, you can build a complete picture. The optimal annealing temperature will be the one that results in a favorable morphology (large grains, low roughness), high crystallinity, and, consequently, the highest charge carrier mobility.
| Annealing Temp. | Avg. Grain Size (AFM) | Crystallinity (XRD) | Mobility (SCLC) | Observations |
| As-deposited | ~20 nm | Amorphous Halo | 1 x 10⁻⁶ cm²/Vs | Disordered film |
| 80°C | ~50 nm | Weak Peaks | 5 x 10⁻⁶ cm²/Vs | Onset of crystallization |
| 100°C | ~150 nm | Moderate Peaks | 2 x 10⁻⁵ cm²/Vs | Improved ordering |
| 120°C | ~300 nm | Sharp, Intense Peaks | 1 x 10⁻⁴ cm²/Vs | Optimal ordering & performance |
| 140°C | ~280 nm | Sharp Peaks | 8 x 10⁻⁵ cm²/Vs | Slight decrease in performance |
| 160°C | N/A | Broadened Peaks | 3 x 10⁻⁵ cm²/Vs | Film shows signs of dewetting |
Table 1: Example data table for correlating results from different characterization techniques to determine the optimal annealing temperature. Data is hypothetical.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the annealing process.
Q3: My thin film is cracking after annealing. What is causing this and how can I fix it?
Cause: Cracking is typically caused by stress within the film. There are two primary sources:
-
Shrinkage: As residual solvent evaporates or the film crystallizes, it can shrink. If this shrinkage is constrained by the substrate, stress builds up and can be released by cracking.[15]
-
Thermal Expansion Mismatch: The film and the substrate expand and contract at different rates (different Coefficients of Thermal Expansion - CTE) when heated and cooled. This mismatch induces stress.[16]
Solutions:
-
Slower Ramping Rates: Heat and cool the sample slowly (e.g., 1-5°C per minute). This allows stress to dissipate gradually and prevents thermal shock.[15]
-
Reduce Film Thickness: Thicker films are more prone to cracking. A general rule of thumb is to keep the film thickness below 0.5 microns if CTE mismatch is a concern.[16]
-
Multi-Step Deposition: For thicker films, deposit multiple thin layers, with a brief annealing step after each deposition. This anneals each layer individually, reducing the total stress in the final film.[15]
-
Two-Step Annealing: A low-temperature pre-anneal (e.g., at 80°C) can gently remove the bulk of the solvent before a second, higher-temperature anneal is performed to optimize crystallinity.[15]
Q4: My film looks like it has formed islands or droplets after annealing. What is this phenomenon?
Cause: This is known as solid-state dewetting . It occurs when a thin film is heated and, to minimize its surface energy, breaks up into disconnected islands or droplets.[17] This is more common in very thin films and on surfaces where the film has poor adhesion.
Solutions:
-
Use a Capping Layer: Depositing a sacrificial capping layer (e.g., a thin layer of a polymer or an oxide) on top of the organic film before annealing can physically prevent the film from moving and agglomerating.[11][18] The capping layer can often be removed afterward if necessary.
-
Surface Modification: Improving the adhesion of the film to the substrate can increase the energy barrier for dewetting. This can be achieved by treating the substrate surface (e.g., with self-assembled monolayers like OTS) before depositing the organic film.
-
Optimize Annealing Temperature/Time: Dewetting is a kinetic process. Reducing the annealing temperature or time may prevent the film from breaking up while still providing enough energy for crystallization.
Q5: My device performance is inconsistent, even when I use the same annealing temperature. What could be the cause?
Cause: Inconsistency often points to uncontrolled variables in the fabrication environment. A likely culprit is contamination within the processing atmosphere, such as in a glovebox.[19]
Solutions:
-
Atmosphere Purity: The atmosphere inside a glovebox can become contaminated with solvent vapors from spin-coating or other processes. These solvent molecules can adsorb onto substrates or re-condense into the film, affecting crystallization and performance.[19] Regularly purge the glovebox and consider using solvent traps.
-
Solvent Vapor Annealing (SVA): While unintentional solvent vapor can be a problem, intentionally using it in a controlled manner (SVA) can be a powerful tool. Exposing a film to a specific solvent vapor can enhance molecular mobility and promote the growth of large, high-quality crystals, sometimes more effectively than thermal annealing alone.[20][21] This process can also be used to reduce interfacial traps.[22]
-
Standardize Pre- and Post-Annealing Procedures: Ensure that the time between film deposition and annealing is consistent. Likewise, the cooling process after annealing should be standardized.
References
-
Zekry, A. (2021). How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? ResearchGate. [Link]
-
National Physical Laboratory. Mobility protocol. NPL Website. [Link]
-
Jacobs, I. E., et al. (2023). Effects of Processing‐Induced Contamination on Organic Electronic Devices. Max Planck Institute for Polymer Research. [Link]
-
OghmaNano. SCLC (Space-Charge Limited Current) – OghmaNano Tutorial. OghmaNano Documentation. [Link]
-
Fluxim. (2026). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. [Link]
-
Gholami, M., et al. (2013). Effect of Solvents, Their Mixture and Thermal Annealing on the Performance of Solution Processed Polymer Light-Emitting Diodes. MDPI. [Link]
-
Mahmoud, D. (n.d.). Preventing Cracks in Thin Film Annealing. Scribd. [Link]
-
Paci, I., et al. (2014). Effects of Annealing and Residual Solvents on Amorphous P3HT and PBTTT Films. The Journal of Physical Chemistry C. [Link]
-
Xi, J., et al. (2022). The Validity Window of Space-Charge-Limited Current Measurements of Metal Halide Perovskite Devices. arXiv. [Link]
-
Niitsu, G., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. [Link]
-
Rice, C. E. (2013). Any tips about how to avoid cracks in thin films during annealing? ResearchGate. [Link]
-
NanoAndMore. Step-by-Step instruction for AFM measurement setup. NanoAndMore Website. [Link]
-
Illas, F., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. IUCrJ. [Link]
-
Balamurgan, K., et al. (2012). Prevention of dewetting during annealing of FePt films for bit patterned media applications. AIP Publishing. [Link]
-
Molecular Foundry. (2017). Preventing Thin Film Dewetting via 2D Capping. Lawrence Berkeley National Laboratory. [Link]
-
Niitsu, G., et al. (2025). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. ResearchGate. [Link]
-
Auyeung, E., et al. (2020). Crystal Structure and Orientation of Organic Semiconductor Thin Films by Microcrystal Electron Diffraction and Grazing. The Royal Society of Chemistry. [Link]
-
Niitsu, G., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Semantic Scholar. [Link]
-
Yahya, M. Z. H., et al. (2012). Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes. ResearchGate. [Link]
-
van der Gon, A.W.D., et al. (2024). Extreme Dewetting Resistance and Improved Visible Transmission of Ag Layers Using Sub-Nanometer Ti Capping Layers. ACS Omega. [Link]
-
Will, J., et al. (2021). Retarded solid state dewetting of thin bismuth films with oxide capping layer. AIP Publishing. [Link]
-
Thompson, C. V. (2012). Solid state dewetting of thin films. Annual Review of Materials Research. [Link]
-
Chen, B., et al. (2019). Facile Healing of Cracks in Organic-Inorganic Halide Perovskite Thin Films. OSTI.gov. [Link]
-
Zhang, Y., et al. (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. MDPI. [Link]
-
University of Augsburg. Atomic Force Microscopy. [Link]
-
ST Instruments. Thermal Processing/ Annealing. [Link]
-
US EPA. (2025). 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]- Properties. [Link]
-
Chen, Y., et al. (2020). Modifying the organic/metal interface via solvent vapor annealing to enhance the performance of blue OLEDs. Journal of Materials Chemistry C. [Link]
-
Kim, D. H., et al. (2013). Direct formation of organic semiconducting single crystals by solvent vapor annealing on a polymer base film. Journal of Materials Chemistry. [Link]
-
Li, R., et al. (2021). Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. MDPI. [Link]
-
Theer, P., & Rau, M. (2011). Building an atomic force microscope in school. Science in School. [Link]
-
Marcial-Hernandez, A., et al. (2023). Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistor. CRIS. [Link]
-
Barron, A. R. (2022). Atomic Force Microscopy (AFM). Chemistry LibreTexts. [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Modern Chemistry. [Link]
-
Li, H., et al. (2015). Quick Fabrication of Large-area Organic Semiconductor Single Crystal Arrays with a Rapid Annealing Self-Solution-Shearing Method. PubMed Central. [Link]
-
NIST. [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. [Link]
-
Marcial-Hernandez, A., et al. (2023). Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. ACS Applied Materials & Interfaces. [Link]
-
Jana, S. (2024). Why did I get the cracks on thin film after annealing? And how can I overcome this problem? ResearchGate. [Link]
-
Bhatnagar, P., et al. (2025). Thermal Conductivity of Biphenyl with Ethylene Glycol Liquid Mixtures at T= (293.15 to 353.15) K. ResearchGate. [Link]
-
Iqbal, S., et al. (2019). Crystal structures and Hirshfeld surface analyses of 4,4'-{[1,3-phenyl-enebis(methyl-ene)]bis-(-oxy)}bis-(3-meth-oxy-benzaldehyde) and 4,4'-{[(1,4-phenyl-ene-bis(methyl-ene)]bis-(-oxy)}bis-(3-meth-oxy-benzalde-hyde). Acta Crystallographica Section E. [Link]
Sources
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- 3. Modifying the organic/metal interface via solvent vapor annealing to enhance the performance of blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
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- 22. cris.unibo.it [cris.unibo.it]
Technical Support Center: Purification of (E)-4,4'-Ethylenebis(1,1'-biphenyl)
Subject: Advanced Purification Protocols for (E)-4,4'-Ethylenebis(1,1'-biphenyl) Common Names: 4,4'-Diphenylstilbene (DPS), (E)-1,2-bis(4-biphenyl)ethylene CAS Registry Number: 2633-08-1 (General), 37763-44-3 (E-isomer specific) Application: Organic Scintillators, OLED Blue Emitters, Optical Brighteners
Introduction: The "Brick Dust" Challenge
Welcome to the technical guide for purifying (E)-4,4'-Ethylenebis(1,1'-biphenyl). As a researcher, you likely face the "brick dust" problem: this compound exhibits high crystallinity and strong
This guide moves beyond basic textbook recrystallization. It addresses the specific thermodynamic challenges of purifying rigid, rod-like stilbene derivatives to electronic-grade purity (>99.9%).
Module 1: Solubility & Solvent Selection
The Core Issue: The primary failure mode in purifying DPS is premature precipitation during filtration. The (E)-isomer packs efficiently in the solid state, leading to a high melting point (~295–300°C) and low solubility.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Temp. Required | Suitability | Notes |
| Amides | DMF, DMAc, NMP | 100°C – Reflux | Excellent | Best for bulk recrystallization. High boiling point prevents premature crashing. |
| Halogenated Aromatics | 1,2-Dichlorobenzene (ODCB), Chlorobenzene | 80°C – 130°C | Good | Good for removing non-polar impurities. Harder to remove solvent traces.[1] |
| Aromatics | Toluene, Xylene | Reflux | Moderate | Requires large volumes. Good for washing but poor for initial dissolution of crude bulk. |
| Alcohols | Methanol, Ethanol | N/A | Anti-Solvent | Use only for washing filter cakes to remove colored impurities. |
| Alkanes | Hexane, Heptane | N/A | Anti-Solvent | Completely insoluble. Use to precipitate product from mother liquor. |
Expert Insight: Do not attempt to use Chloroform or DCM for bulk recrystallization. The solubility is too low, and the rapid evaporation rate will clog your filter funnels instantly.
Module 2: High-Temperature Recrystallization Protocol
This protocol is designed to remove inorganic salts (from Heck/Suzuki couplings) and trace cis-isomers.
The "Hot-to-Hot" Workflow
-
Dissolution: Suspend the crude solid in DMF (N,N-Dimethylformamide) . Use approximately 15–20 mL of solvent per gram of crude material.
-
Heating: Heat to reflux (~153°C). The solution should become clear. If solids remain after 10 minutes of reflux, they are likely inorganic salts (Pd catalyst residues, salts) or polymer byproducts.
-
Hot Filtration (Critical Step):
-
Pre-heat a glass funnel and a fluted filter paper in an oven or with a heat gun.
-
Filter the boiling solution rapidly.
-
Why? If the equipment is cold, the DPS will crystallize on the paper, blocking flow and ruining the yield.
-
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 4–6 hours. Do not use an ice bath immediately.[2] Rapid cooling traps impurities inside the crystal lattice.
-
Collection: Filter the shiny, pearlescent plates.
-
Washing: Wash the cake with Methanol (to remove residual DMF) followed by Hexane (to aid drying).
-
Drying: Vacuum dry at 80°C for 6 hours. DMF adheres strongly to the lattice and requires heat to remove.
Figure 1: The "Hot-to-Hot" filtration logic required to prevent premature crystallization of DPS.
Module 3: Isomer Control (Purifying the E-Isomer)
Synthesis methods (like Wittig) often produce a mixture of (E)- and (Z)-isomers. The (Z)-isomer is an impurity that disrupts crystal packing and lowers fluorescence quantum yield.
The Iodine Isomerization Method: If NMR shows significant (Z)-isomer content (peaks upfield from the main aromatic signals), perform this step before the final recrystallization.
-
Dissolve the crude mixture in Toluene (reflux).
-
Add a catalytic crystal of Iodine (approx 1-2 mol%).
-
Reflux for 3–5 hours under light exposure.
-
Mechanism: The iodine radical attacks the double bond, allowing free rotation. The system thermodynamically relaxes to the more stable (E)-isomer (trans) upon reformation of the double bond.
-
Wash the organic layer with sodium thiosulfate solution (to remove iodine) before concentrating.
Module 4: Ultra-High Purity via Sublimation
For OLED or semiconductor applications, recrystallization is insufficient. It leaves behind solvent traps and trace non-volatiles.
Protocol:
-
Equipment: Gradient sublimation tube (3-zone furnace is ideal).
-
Pressure: High vacuum (<
Torr) is mandatory. -
Temperature Settings:
-
Source Zone: 260°C – 280°C (Keep below MP of ~295°C to prevent splashing).
-
Deposition Zone: 180°C – 200°C.[3]
-
-
Procedure:
-
Load pre-purified (recrystallized) material.[4]
-
Ramp temperature slowly (5°C/min).
-
DPS will sublime and form high-purity crystalline needles in the deposition zone.
-
Residue: Dark carbonaceous ash remaining in the source boat indicates removed impurities.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Crystals form on filter paper during hot filtration. | Funnel was too cold or solution too concentrated. | Use a heat gun to warm the funnel during filtration. Dilute with 10% more hot DMF. |
| Product is yellow/brown instead of white/pale-green. | Oxidation or trace catalyst (Pd/Cu) remains. | Perform a wash with aqueous EDTA or Sodium Diethyldithiocarbamate before recrystallization. Recrystallize from ODCB. |
| "Oiling out" occurs upon cooling. | Cooling was too rapid or solvent mixture is poor. | Re-heat to reflux.[1] Add a seed crystal of pure DPS. Wrap the flask in foil to cool very slowly. |
| NMR shows solvent peaks after drying. | DMF/DMSO trapped in lattice. | Grind the crystals into a fine powder before vacuum drying. Increase drying temp to 100°C. |
| Low Fluorescence Yield. | Presence of Z-isomer or quenching impurities. | Perform the Iodine isomerization step (Module 3) followed by sublimation. |
References
-
Synthesis & Characterization of Stilbene Derivatives: BenchChem. "(E)-4,4'-Bis(diphenylamino)stilbene synthesis and characterization." (2025).[2][5][6] Describes the Horner-Wadsworth-Emmons workflow and DMF recrystallization protocols applicable to diphenylstilbene derivatives.
-
Vapor Pressure & Sublimation Data: ResearchGate. "Recommended Sublimation Pressures and Enthalpies for Biphenyl and trans-Stilbene."[7] Provides thermodynamic baselines for subliming stilbene-type rigid rod molecules.
-
Solvent Selection for Rigid Aromatics: University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Outlines the "like-dissolves-like" principle for aromatic hydrocarbons and the use of high-boiling solvents for solubility issues.
-
Isomerization Techniques: Journal of Physical Chemistry A. "The Anomalous Excited-State Temperature Behavior of trans-4,4'-Diaminostilbene." Discusses the photo-isomerization and thermal stability of substituted stilbenes.
Sources
Technical Support Center: Refinement of (E)-4,4'-Ethylenebis(1,1'-biphenyl) Crystal Growth Methods
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystal growth of (E)-4,4'-Ethylenebis(1,1'-biphenyl). It is designed to be a practical resource for troubleshooting common issues and refining experimental methodologies to obtain high-quality single crystals suitable for X-ray diffraction and other advanced characterization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when crystallizing (E)-4,4'-Ethylenebis(1,1'-biphenyl)?
A1: (E)-4,4'-Ethylenebis(1,1'-biphenyl) is a relatively rigid, conjugated molecule. Common challenges in its crystallization include:
-
Poor Solubility: The compound may exhibit limited solubility in common organic solvents, making it difficult to prepare solutions of sufficient concentration for crystallization.
-
Formation of Microcrystals: Rapid nucleation can lead to the formation of small, poorly-defined crystals that are unsuitable for single-crystal X-ray diffraction.[1]
-
Oil Formation: The compound may "oil out" of solution, forming a non-crystalline liquid phase instead of solid crystals, particularly when the solution is cooled too quickly or is supersaturated.
-
Polymorphism: Like many organic molecules, it may exhibit polymorphism, where it can crystallize in different crystal packing arrangements, potentially affecting its physical properties.
Q2: What is a good starting point for solvent selection for the crystallization of (E)-4,4'-Ethylenebis(1,1'-biphenyl)?
A2: A good starting point is to screen for solvents in which the compound has moderate solubility.[2] Based on the behavior of structurally similar stilbene and biphenyl derivatives, a combination of a "good" solvent that dissolves the compound and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble is often effective.[1][3]
A recommended approach is to use a higher-boiling point aromatic solvent in which the compound is soluble at elevated temperatures, such as toluene or xylene, and then slowly introduce a less-polar anti-solvent like hexane or heptane. For solution-based methods at room temperature, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) could be used to dissolve the compound, followed by the slow introduction of an anti-solvent.[1]
Q3: How can I improve the quality and size of my (E)-4,4'-Ethylenebis(1,1'-biphenyl) crystals?
A3: To improve crystal quality and size, the key is to slow down the crystallization process to allow for ordered molecular packing. Consider the following strategies:
-
Slow Evaporation: Allow the solvent to evaporate very slowly from a nearly saturated solution. This can be controlled by covering the crystallization vessel with parafilm and piercing it with a few small holes.[4][5]
-
Slow Cooling: If the compound is significantly more soluble at higher temperatures, prepare a saturated solution at an elevated temperature and allow it to cool to room temperature very slowly. An oil bath that is allowed to cool to ambient temperature overnight can provide a gradual cooling rate.[5]
-
Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[5]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form at the interface as the solvents slowly mix.[3][6]
-
Purity: Ensure the starting material is of high purity. Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of many small crystals.[7] Recrystallization or sublimation can be used for purification.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent system. | - Slowly evaporate some of the solvent to increase the concentration.- Introduce an anti-solvent to decrease solubility.- Try a different solvent system where the compound is less soluble. |
| Formation of a Precipitate or Powder | - Nucleation is too rapid due to high supersaturation.- The solution was cooled too quickly. | - Use a more dilute solution.- Slow down the rate of anti-solvent addition or evaporation.- Employ a slower cooling method (e.g., using a dewar or a programmable thermostat).[9] |
| Oiling Out | - The solution is too concentrated.- The cooling rate is too fast. | - Start with a more dilute solution.- Decrease the cooling rate significantly.- Try a different solvent system with a lower boiling point for the primary solvent. |
| Small, Needle-like Crystals | - This may be the intrinsic crystal habit of a particular polymorph.- Rapid crystal growth. | - Try different solvents or solvent combinations, as the solvent can influence crystal habit.- Further slow down the crystallization process to encourage growth in all dimensions. |
| Twinned or Intergrown Crystals | - Multiple nucleation events on the same crystal face.- Mechanical disturbance during crystal growth. | - Ensure the crystallization vessel is clean and free of scratches to minimize nucleation sites.- Place the crystallization setup in a vibration-free environment.[7] |
Experimental Protocols
Protocol 1: Slow Evaporation from a Mixed Solvent System
This method is effective for compounds that are moderately soluble and not highly sensitive to air.
-
Preparation of the Solution:
-
Dissolve a small amount of purified (E)-4,4'-Ethylenebis(1,1'-biphenyl) in a minimal amount of a "good" solvent (e.g., dichloromethane or toluene) in a clean vial.
-
Slowly add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate, resulting in a nearly saturated solution.
-
-
Crystallization:
-
Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.[4]
-
Place the vial in a quiet, undisturbed location at a constant temperature.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of the "poor" solvent and allow them to air dry.
-
Protocol 2: Vapor Diffusion
This technique is particularly useful for small quantities of material and for compounds that are sensitive to air.
-
Setup:
-
Dissolve the compound in a small volume of a relatively low-volatility "good" solvent (e.g., toluene) in a small, open vial.
-
Place this small vial inside a larger vial or beaker containing a small amount of a more volatile "poor" solvent (e.g., pentane or diethyl ether).
-
Seal the larger container tightly.
-
-
Crystallization:
-
The vapor from the "poor" solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization over several days to weeks.
-
-
Crystal Harvesting:
-
Carefully open the container and retrieve the crystals as described in Protocol 1.
Diagram of the vapor diffusion setup. -
Protocol 3: Sublimation
For thermally stable, non-ionic compounds like many oligo(p-phenylenevinylene)s, sublimation can yield very high-purity crystals.[10]
-
Apparatus:
-
Place a small amount of the purified compound in a sublimation apparatus.
-
The apparatus typically consists of a vessel that can be heated under vacuum and a cold finger or a cooler surface for the sublimate to deposit on.
-
-
Procedure:
-
Evacuate the apparatus to a high vacuum.
-
Slowly heat the sample to a temperature where it begins to sublime but does not decompose. This temperature will need to be determined experimentally.
-
The vapor will travel to the cooler surface and deposit as crystals. The slower the rate of sublimation (controlled by temperature and vacuum), the larger and more well-defined the crystals will be.
-
-
Crystal Harvesting:
-
After cooling the apparatus to room temperature and carefully venting to atmospheric pressure, the crystals can be gently scraped from the cold surface.
Workflow for crystal growth by sublimation. -
References
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- Bogdanov, G., & Timofeeva, T. (2018).
- Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry, X-Ray Crystallography Facility.
-
Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. Retrieved from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]
-
How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core. Retrieved from [Link]
- Feng, C., et al. (2022). Synthesis and Living Crystallization-Driven Self-Assembly of Backbone Asymmetric and Symmetric π-Conjugated Oligo(p-phenylene). The Royal Society of Chemistry.
- Zhang, Y., et al. (2022). Vapor-Phase Growth Strategies of Fabricating Organic Crystals for Optoelectronic Applications.
-
Crystallisation - The Schlenk Line Survival Guide. (2021, February 28). Retrieved from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Retrieved from [Link]
-
Growing Crystals Crystallization Methods. (n.d.). Retrieved from [Link]
- Ali, M. A. (2003). 3 Syntheses - 3.
- Jones, W., et al. (1988). Influence of the solvent of crystallization on the orientational disorder of (trans)-4-chloro-4′-nitrostilbene. Journal of Crystal Growth, 89(1), 145-152.
- Wang, H., et al. (2015).
- Smits, E. C. P., et al. (2023).
-
Mechanism of crystal growth by vapor phase method. a) Process of... (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of (E)- and (Z)-Isomers of 4,4'-Distyrylbiphenyl: A Guide for Researchers
In the realm of organic electronics and photochemistry, the geometric isomerism of conjugated molecules plays a pivotal role in dictating their physical and photophysical properties. This guide provides an in-depth comparative analysis of the (E)- and (Z)-isomers of 4,4'-distyrylbiphenyl (DSBP), a molecule of significant interest for its applications in organic light-emitting diodes (OLEDs) and as a fluorescent whitening agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform experimental design and material selection.
Introduction to 4,4'-Distyrylbiphenyl Isomers
4,4'-Distyrylbiphenyl is a conjugated organic molecule featuring a central biphenyl core connected to two styryl moieties. The presence of two carbon-carbon double bonds in the styryl groups gives rise to three possible geometric isomers: (E,E), (E,Z), and (Z,Z). The (E)-isomer (trans) is characterized by a more planar and elongated structure, which facilitates efficient π-π stacking in the solid state.[1] In contrast, the (Z)-isomer (cis) has a more contorted, less planar conformation due to steric hindrance between the phenyl rings. This fundamental structural difference profoundly influences their synthesis, stability, and optoelectronic properties.
Caption: Molecular structures of (E,E)- and (Z,Z)-4,4'-distyrylbiphenyl.
Synthesis and Isomer Selectivity
The synthesis of 4,4'-distyrylbiphenyl isomers is predominantly achieved through olefination reactions, with the choice of method critically determining the isomeric ratio of the product.
Wittig Reaction: A Route to Isomer Mixtures
The Wittig reaction, a widely used method for alkene synthesis, typically yields a mixture of (E) and (Z) isomers of 4,4'-distyrylbiphenyl.[2][3] The reaction involves the condensation of a phosphorus ylide with an aldehyde.[3] The stereochemical outcome is influenced by the nature of the ylide, the solvent, and the presence of salts. For unsubstituted ylides, a higher proportion of the (Z)-isomer is often observed.
A subsequent isomerization step, often employing a catalytic amount of iodine and heat or light, can be used to convert the mixture to the thermodynamically more stable (E,E)-isomer.[2]
Caption: Simplified workflow of the Wittig reaction for DSBP synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction: Selective Synthesis of the (E)-Isomer
In contrast to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-stereoselectivity in alkene synthesis.[4][5] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide.[4] The thermodynamic stability of the reaction intermediates strongly favors the formation of the (E)-alkene.[1][5] Consequently, the HWE reaction is the preferred method for obtaining predominantly (E,E)-4,4'-distyrylbiphenyl.[2][6]
Caption: HWE reaction pathway for the stereoselective synthesis of (E,E)-DSBP.
Comparative Photophysical Properties
The distinct geometries of the (E)- and (Z)-isomers of 4,4'-distyrylbiphenyl lead to significant differences in their photophysical properties, which are crucial for their application in optoelectronic devices.
| Property | (E,E)-Isomer | (Z,Z)-Isomer | Rationale |
| UV-Vis Absorption (λmax) | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) | The planar structure of the (E,E)-isomer allows for greater π-conjugation, leading to a smaller HOMO-LUMO gap and absorption at lower energy.[7] |
| Molar Extinction Coefficient (ε) | Higher | Lower | The more planar conformation of the (E,E)-isomer results in a higher probability of electronic transitions, leading to a more intense absorption band.[7] |
| Fluorescence Emission | Intense | Weak or non-fluorescent | The rigid, planar structure of the (E,E)-isomer restricts non-radiative decay pathways, favoring fluorescence. The (Z,Z)-isomer's flexible structure allows for rapid non-radiative decay through torsional motion.[1] |
| Fluorescence Quantum Yield (Φf) | High | Very Low | A higher quantum yield for the (E,E)-isomer is a direct consequence of its efficient fluorescence emission.[1][8] |
Spectroscopic Differentiation
UV-Visible Spectroscopy: As indicated in the table, the UV-Vis absorption spectra provide a straightforward method for distinguishing between the isomers. The (E,E)-isomer will exhibit an absorption maximum at a longer wavelength compared to the (Z,Z)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for isomer differentiation, particularly by analyzing the coupling constants (J) of the vinylic protons.
-
(E)-Isomer: The vinylic protons are in a trans configuration, resulting in a larger coupling constant, typically in the range of 15-16 Hz.[9]
-
(Z)-Isomer: The vinylic protons are in a cis configuration, leading to a smaller coupling constant, generally around 10-12 Hz.[9]
Thermal Stability and Interconversion
The thermal stability of 4,4'-distyrylbiphenyl isomers is a critical factor, especially for applications that involve processing at elevated temperatures, such as vacuum deposition for OLED fabrication.
Comparative Thermal Stability
The (E,E)-isomer of 4,4'-distyrylbiphenyl is thermodynamically more stable than the (Z,Z)-isomer due to reduced steric hindrance.[7] This higher stability translates to a higher decomposition temperature. Studies on related distyrylbiphenyl derivatives have shown that thermal degradation can occur during thermal evaporation, leading to impurities in the deposited films and affecting device performance.[10]
| Analysis Technique | (E,E)-Isomer | (Z,Z)-Isomer | Insights |
| Thermogravimetric Analysis (TGA) | Higher decomposition temperature | Lower decomposition temperature | TGA measures mass loss as a function of temperature, providing a direct comparison of the thermal stability of the isomers.[11][12] |
| Differential Scanning Calorimetry (DSC) | Higher melting point | Lower melting point | The more ordered packing of the planar (E,E)-isomer in the solid state typically results in a higher melting point.[11][12] |
Photochemical Isomerization
The (E) and (Z) isomers of 4,4'-distyrylbiphenyl can be interconverted through photoisomerization.[1] Absorption of a photon of appropriate energy can promote the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible, leading to a change in geometry upon relaxation to the ground state. This process is a key non-radiative decay pathway that competes with fluorescence.[1]
Caption: Reversible photoisomerization between (E,E)- and (Z,Z)-DSBP.
Applications: A Consequence of Isomeric Purity
The distinct properties of the (E) and (Z) isomers of 4,4'-distyrylbiphenyl dictate their suitability for various applications.
-
(E,E)-Isomer: Its high fluorescence quantum yield, excellent charge carrier mobility, and thermal stability make it a prime candidate for use as an emitter material in blue OLEDs and as a fluorescent whitening agent in detergents and textiles.[1][13][14] The planar structure facilitates the formation of ordered thin films, which is beneficial for charge transport in organic field-effect transistors (OFETs).[1][2]
-
(Z,Z)-Isomer: Due to its lower stability and poor fluorescence, the (Z,Z)-isomer is generally not the desired product for most applications. Its presence as an impurity can be detrimental to the performance of organic electronic devices.
Experimental Protocols
Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the (E)- and (Z)-isomer samples in a suitable spectroscopic grade solvent (e.g., hexane or toluene) in quartz cuvettes. The concentration should be adjusted to yield an absorbance value below 1.0 at the λmax to ensure linearity.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.
-
Data Acquisition: Measure the absorption spectra of the samples over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε) for each isomer.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of each isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Analysis: Identify the signals corresponding to the vinylic protons. Determine the coupling constant (J-value) by measuring the separation between the peaks of the doublet.
Protocol for Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the system with an inert gas (e.g., nitrogen).
-
TGA Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. Record the mass loss as a function of temperature.
-
DSC Measurement: Heat or cool the sample at a controlled rate and measure the heat flow to or from the sample relative to the reference.
-
Analysis: From the TGA curve, determine the onset temperature of decomposition. From the DSC thermogram, identify the melting point and any other phase transitions.
Conclusion
The geometric isomerism of 4,4'-distyrylbiphenyl has a profound impact on its synthesis, photophysical properties, and thermal stability. The (E,E)-isomer, with its planar structure, exhibits superior thermal stability and desirable photophysical characteristics, making it the isomer of choice for applications in organic electronics and as a fluorescent whitening agent. In contrast, the non-planar (Z,Z)-isomer is less stable and generally considered an undesirable byproduct. A thorough understanding of the distinct properties of each isomer and the methods to selectively synthesize and characterize them is paramount for the rational design and development of advanced organic materials.
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DFT Calculation vs. Experimental Data: Distyrylbiphenyl (DSBP) Properties
Content Type: Technical Comparison Guide Audience: Computational Chemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary: The Simulation-Reality Gap
Distyrylbiphenyl (DSBP) derivatives, such as Tinopal CBS-X , are ubiquitous in optical brightening, organic light-emitting diodes (OLEDs), and two-photon absorption (TPA) bio-imaging. However, a recurring bottleneck in developing novel DSBP derivatives is the discrepancy between predicted optoelectronic properties and experimental observables.
This guide provides a rigorous comparison between Density Functional Theory (DFT) predictions and experimental data (X-ray, UV-Vis, Fluorescence). It focuses on the causality of error —specifically why standard functionals fail to predict Charge Transfer (CT) states in conjugated bridges—and establishes a validated protocol for high-accuracy modeling.
Methodological Workflow
The following diagram outlines the parallel workflows required to validate computational models against physical experiments.
Figure 1: Integrated workflow for validating DSBP properties. Note the feedback loop where X-ray data informs the initial geometry guess.
Structural Analysis: Geometry vs. Crystallography
The Challenge: Bond Length Alternation (BLA)
In conjugated systems like DSBP, the degree of
-
Experimental Reality: X-ray crystallography of DSBP derivatives typically shows a planar biphenyl core with vinylene bridges exhibiting distinct double-bond character (approx. 1.34 Å).
-
DFT Performance:
-
B3LYP: Generally excellent for ground state geometries. It reproduces bond lengths within 0.01–0.02 Å of X-ray data.
-
Hartree-Fock (HF): Overestimates BLA (localizes bonds too much).
-
Pure DFT (PBE): Underestimates BLA (over-delocalizes).
-
Recommendation: Use B3LYP/6-31G(d) or wB97X-D/6-31G(d) for geometry optimization. The dispersion correction (D) in wB97X-D is crucial if the DSBP derivative has bulky substituents (e.g., sulfonate groups in Tinopal CBS-X) that induce
Optoelectronic Analysis: The "Ghost State" Problem
This is the most critical source of error in DSBP research.
Absorption Spectra ( )
DSBP derivatives often exhibit Charge Transfer (CT) character upon excitation.
-
The Failure of B3LYP: Standard hybrid functionals (like B3LYP) suffer from "self-interaction error," leading them to drastically underestimate the energy of CT states. They often predict "ghost states" at low energies that do not exist experimentally, resulting in a red-shifted prediction (e.g., predicting
at 400 nm when experiment is 350 nm). -
The Solution (Range Separation): Long-range corrected functionals (e.g., CAM-B3LYP ,
B97X-D , M06-2X ) introduce 100% Hartree-Fock exchange at long distances. This correctly models the electron-hole interaction energy.
Solvent Effects
Gas-phase calculations for DSBP are effectively useless for comparison with experiment. DSBP is highly solvatochromic.
-
Protocol: You must use an implicit solvation model like IEF-PCM or SMD (Solvation Model based on Density).
-
Impact: Including water or DMSO solvent fields typically red-shifts the spectrum by 20-40 nm compared to gas phase, aligning it closer to reality.
Data Synthesis: Comparative Table
The following table synthesizes typical values for a sulfonated DSBP derivative (e.g., Tinopal CBS-X) to illustrate the accuracy of different methods.
| Property | Experimental (Water/DMSO) | DFT (B3LYP/6-31G*) | DFT (CAM-B3LYP/6-311+G**) | Status |
| Bond Length (Vinylene C=C) | 1.33 - 1.34 Å [XRD] | 1.35 Å | 1.34 Å | ✅ Excellent |
| Torsion Angle (Biphenyl) | ~35° (Twisted) | ~0° (Often too planar) | ~30° (Corrects steric) | ⚠️ Check Dispersion |
| Abs Max ( | 348 - 350 nm | 385 nm (Red shifted) | 342 nm (Accurate) | ❌ B3LYP Fails |
| Emission Max ( | 430 - 436 nm | 480 nm | 425 nm | ✅ CAM-B3LYP Best |
| Stokes Shift | ~80 nm | ~95 nm | ~83 nm | ✅ Good Agreement |
| HOMO-LUMO Gap | 3.54 eV (Electrochem) | 3.10 eV | 3.60 eV | ⚠️ Theory Dependent |
Key Insight: B3LYP fails for spectral prediction of DSBP because it over-stabilizes the excited state. CAM-B3LYP is the industry standard for this molecule.
Detailed Experimental & Computational Protocols
Protocol A: Computational (The "Gold Standard")
-
Build Structure: Construct the DSBP derivative in a GUI (e.g., GaussView).
-
Ground State Optimization:
-
Functional:
B97X-D (Includes dispersion for phenyl ring twisting). -
Basis Set: 6-31G(d).
-
Solvent: IEF-PCM (Water or DMSO).
-
Check: Ensure no imaginary frequencies.
-
-
Excited State (TD-DFT):
-
Functional: CAM-B3LYP (Crucial for CT states).[1]
-
Basis Set: 6-311+G(d,p) (Diffuse functions needed for excited states).
-
NStates: Calculate at least 10 states to capture high-energy transitions.
-
Type: Nonequilibrium solvation (linear response).
-
Protocol B: Experimental Validation
-
Sample Prep: Dissolve Tinopal CBS-X in DMSO (avoid water aggregation for initial photophysics). Concentration
M to prevent self-quenching. -
Absorption: Record UV-Vis from 250–600 nm. Note
.[2][3][4] -
Fluorescence: Excite at
. Record emission. -
Cyclic Voltammetry (CV):
-
Use Ferrocene internal standard.
-
Calculate
. -
Calculate
. -
Note: Compare this "Electrochemical Gap" to the DFT HOMO-LUMO gap.
-
Two-Photon Absorption (TPA) Note
For researchers in bio-imaging, DSBP is a TPA candidate.
-
Warning: Standard TD-DFT does not output TPA cross-sections (
) directly. -
Requirement: You must use Quadratic Response Theory (available in Dalton or specific Gaussian keywords).
-
Trend: B3LYP drastically underestimates
. CAM-B3LYP typically predicts values within 20% of experimental GM (Goeppert-Mayer) units.
References
-
Benchmarking DFAs for Fluorescent Dyes
- Title: Benchmarking Density Functional Approximations for Excited-St
- Source: MDPI (Molecules 2021).
-
URL:[Link]
-
Distyrylbenzene Excited States
- Title: Excited state absorption spectra of dissolved and aggregated distyrylbenzene: A TD-DFT st
- Source: Journal of Chemical Physics (2017).
-
URL:[Link]
-
Tinopal CBS-X Properties
-
Title: Optical Brighteners: Sorption Behavior, Detection, Septic System Tracer Applications.[5]
- Source: University of Minnesota.
-
-
TPA Calculations
-
General DFT Comparison
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A Comparative Guide to the Performance of OLEDs with Stilbene-Biphenyl Derivatives
This guide provides an in-depth comparison of Organic Light-Emitting Diodes (OLEDs) that utilize various stilbene-biphenyl derivatives as the emissive material. It is intended for researchers and scientists in materials science and optoelectronics, offering objective analysis and supporting experimental data to inform the selection and design of next-generation display and lighting technologies.
Introduction: The Role of Stilbene-Biphenyl Derivatives in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films situated between two conductive electrodes.[1] When a voltage is applied, charge carriers (electrons and holes) are injected from the electrodes, travel through the organic layers, and recombine in the emissive layer to produce light—a phenomenon known as electroluminescence.[1] The efficiency, color purity, and stability of an OLED are critically dependent on the materials used, particularly in the emissive layer.
Stilbenoid compounds, which feature a C6-C2-C6 structure, are a class of molecules known for their excellent photophysical properties.[2][3] Specifically, derivatives that incorporate both stilbene and biphenyl moieties have garnered significant attention. These molecules often exhibit high thermal stability, excellent fluorescence, and the robust charge transport capabilities necessary for high-performance OLEDs.[4][5] This guide will compare the performance of several key stilbene-biphenyl derivatives to elucidate the structure-property relationships that govern device performance.
Featured Stilbene-Biphenyl Derivatives: A Performance Overview
This comparison focuses on derivatives that have been well-characterized in the literature, providing a basis for understanding how molecular modifications impact key OLED performance metrics. One of the most widely studied stilbene-biphenyl derivatives is 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl, commonly known as DPVBi.[6][7] Other derivatives introduce various substituent groups to tune the electronic and optical properties of the core molecule.[8]
Key Performance Metrics Explained
To objectively compare these materials, we focus on several industry-standard metrics:
-
External Quantum Efficiency (EQE): This is a crucial measure of an OLED's efficiency, defined as the ratio of the number of photons emitted from the device to the number of electrons injected.[9][10] A higher EQE indicates a more efficient conversion of electrical energy into light.[11][12]
-
Current Efficiency (cd/A): This metric quantifies the luminance (in candelas) produced per unit area for a given current density.[10]
-
Power Efficiency (lm/W): This measures the total luminous flux (in lumens) produced for a given input of electrical power (in watts).
-
Maximum Luminance (cd/m²): This represents the maximum brightness a device can achieve.[10]
-
Turn-on Voltage (V): The voltage at which the device begins to emit a noticeable amount of light (typically defined at a luminance of 1 cd/m²).
Comparative Performance Data
The table below summarizes the performance of OLEDs utilizing different stilbene-biphenyl derivatives as the primary emitting material or host.
| Derivative | Role in Device | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |
| DPVBi (doped with DCJTB)[6] | Host | 2.45 | 1.75 | N/A | 7,822 | White |
| BTPE [13] | Blue Emitter | 7.1 | N/A | N/A | >10,000 | Blue |
| BTPE (as host for green dye)[13] | Host | 18 | N/A | N/A | N/A | Green |
| BTPE (as host for red dye)[13] | Host | 5 | N/A | N/A | N/A | Red |
| BCzVBi (doped in DPVBi)[14] | Dopant | 4.24 | N/A | N/A | 13,200 | Blue |
| BTBP (as host for blue phosphor)[15] | Host | 65.9 | 62.8 | 30.2 | N/A | Sky-Blue |
Key Insights from the Data:
-
DPVBi as a Versatile Host: DPVBi has proven to be an effective host material, capable of facilitating white light emission when doped with appropriate red emitters like DCJTB.[6] Its wide bandgap allows for efficient energy transfer to the dopant molecules.
-
BTPE for High-Efficiency Blue Emission: The derivative 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE) demonstrates strong performance as a direct blue emitter, achieving a high current efficiency of 7.1 cd/A.[13] Its utility extends to being an excellent host for green dyes, reaching an impressive 18 cd/A.[13]
-
Doping Strategies Enhance Performance: Doping a blue-emitting host like DPVBi with a fluorescent dye such as BCzVBi can significantly boost luminance, reaching up to 13,200 cd/m².[14] This is often due to improved charge trapping and recombination efficiency within the emissive layer.
-
Bipolar Hosts for Phosphorescent OLEDs: Derivatives like BTBP, which incorporate electron-transporting triazole moieties onto a biphenyl core, act as excellent bipolar hosts.[15] This balanced charge transport leads to exceptionally high efficiencies in phosphorescent OLEDs (PhOLEDs), with an EQE reaching over 30%.[15]
Experimental Methodologies: A Self-Validating Protocol
The fabrication and characterization of OLEDs require meticulous control over experimental conditions to ensure reproducibility and accuracy. The following protocols represent a standard, self-validating workflow for producing and evaluating devices based on stilbene-biphenyl derivatives.
Part 1: OLED Device Fabrication
The causality behind these steps is critical: each step prepares the device for the next, ensuring optimal interfaces for efficient charge injection and transport.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. ITO serves as the transparent anode due to its high work function and transparency.[16]
-
Clean the substrates sequentially in an ultrasonic bath with Hellmanex III solution, deionized water, acetone, and isopropyl alcohol (15 minutes each). This rigorous cleaning process is essential to remove organic residues and particulates that can cause device short-circuits.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-ozone for 10-15 minutes. This step increases the work function of the ITO, which reduces the energy barrier for hole injection into the subsequent organic layer.[17]
-
-
Hole Injection & Transport Layer Deposition:
-
A Hole Injection Layer (HIL) is deposited onto the anode to facilitate the injection of holes.[18][19] A common HIL is PEDOT:PSS.
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered solution of PEDOT:PSS (e.g., AI 4083) at 5000-6000 rpm for 30 seconds to achieve a uniform film of 30-40 nm.[20]
-
Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
The stilbene-biphenyl derivative is deposited as the emissive layer. This can be done via spin-coating for polymer-based systems or vacuum thermal evaporation for small molecules.
-
For Small Molecules (e.g., DPVBi): Deposit the EML via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).[21] The deposition rate should be maintained at 1-2 Å/s to ensure a uniform and amorphous film. The thickness is typically 30-50 nm.
-
-
Electron Transport and Injection Layers (ETL/EIL):
-
Sequentially deposit an ETL, such as Alq₃, and an EIL, such as Lithium Fluoride (LiF), via thermal evaporation. The ETL facilitates electron transport from the cathode, while the EIL lowers the barrier for electron injection.[22]
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the pixels. This is also done via thermal evaporation.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the device must be encapsulated. This is typically done by sealing a glass coverslip over the device using a UV-curable epoxy inside the glovebox.
-
Part 2: Device Characterization
Step-by-Step Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
This is the fundamental characterization for an OLED.[23]
-
A source measure unit (SMU) is used to apply a variable voltage across the device while simultaneously measuring the current.
-
A calibrated photodetector or spectrometer is placed in front of the device to measure the luminance (brightness) as a function of the applied voltage.[10]
-
-
Electroluminescence (EL) Spectrum Measurement:
-
The light emitted by the OLED is captured by a spectrometer to analyze its spectral properties, including the peak emission wavelength and the color coordinates (CIE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measuring EQE accurately requires an integrating sphere to capture all the light emitted from the device in the forward direction.[9]
-
The total number of photons is calculated from the integrated spectral radiance, and the EQE is determined by dividing this by the number of injected electrons (calculated from the current).[9]
-
-
Lifetime and Stability Testing:
-
Device lifetime is often measured by applying a constant current and monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial brightness).[10] This provides crucial information about the operational stability of the material.
-
Visualizing the OLED Architecture and Workflow
The following diagrams illustrate the fundamental structure of an OLED and the experimental workflow for its fabrication and characterization.
Caption: A typical multilayer OLED device structure.
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- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
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- 23. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
A Comprehensive Guide to Validating (E)-4,4'-Ethylenebis(1,1'-biphenyl) as a Two-Photon Absorption Standard
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of nonlinear optics, particularly in applications like two-photon microscopy and photodynamic therapy, the necessity for reliable and well-characterized two-photon absorption (2PA) standards is paramount.[1] These standards are crucial for the accurate determination of 2PA cross-sections (σ₂) of novel materials, ensuring reproducibility and comparability of data across different laboratories and experimental setups.[2] This guide provides a comprehensive framework for the validation of (E)-4,4'-Ethylenebis(1,1'-biphenyl) as a potential new 2PA standard, comparing its projected performance with established standards and detailing the requisite experimental protocols for its thorough characterization.
The Need for Robust Two-Photon Absorption Standards
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state.[1] The probability of this event is proportional to the square of the incident light intensity, a characteristic that enables localized excitation and deeper tissue penetration in biological imaging.[3] The efficiency of 2PA is quantified by the 2PA cross-section, a molecular parameter with units of Goeppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Accurate measurement of the 2PA cross-section can be challenging due to its dependence on various experimental parameters, including laser pulse duration, spatial beam profile, and intensity.[2] To mitigate these complexities, measurements are often performed relative to a well-established standard with a known 2PA cross-section. An ideal 2PA standard should exhibit:
-
High 2PA cross-section: To provide a strong and easily detectable signal.
-
Photostability: To resist degradation under intense laser irradiation.
-
Broad spectral coverage: To be applicable across a wide range of excitation wavelengths.
-
Good solubility: In common solvents used for spectroscopic measurements.
-
Well-defined and stable chemical structure: Ensuring consistent and reproducible properties.
Established Two-Photon Absorption Standards: A Comparative Overview
Several fluorescent dyes have been widely adopted as 2PA standards. The table below summarizes the key properties of some of the most common ones.
| Standard | Solvent | Peak 2PA Wavelength (nm) | Peak 2PA Cross-Section (GM) | Notes |
| Rhodamine B | Methanol | ~800 | ~20-50 | Widely used, but can exhibit complex photophysics.[4][5] |
| Fluorescein | Water (pH 11) | ~780-800 | ~15-45 | Its 2PA properties are sensitive to pH.[6][7] |
| Coumarin 307 | Methanol | ~790 | ~28 | A reliable standard in the blue-green emission range.[8] |
Note: The reported 2PA cross-section values for these standards can vary in the literature depending on the measurement technique and experimental conditions.[9]
Introducing (E)-4,4'-Ethylenebis(1,1'-biphenyl): A Promising Candidate
(E)-4,4'-Ethylenebis(1,1'-biphenyl), a stilbene derivative with extended π-conjugation through biphenyl moieties, presents itself as a compelling candidate for a new 2PA standard. While direct experimental data on its 2PA cross-section is not yet widely available, its structural similarity to other stilbenoid and biphenyl compounds with significant nonlinear optical properties suggests a strong potential for efficient two-photon absorption.
The extended, symmetric π-system of (E)-4,4'-Ethylenebis(1,1'-biphenyl) is anticipated to lead to a large transition dipole moment, a key factor for a high 2PA cross-section. Furthermore, its rigid structure is likely to contribute to good photostability. Based on the one-photon absorption and fluorescence properties of similar distyrylbiphenyl compounds, the peak 2PA is expected to occur in the 700-900 nm range, a region highly relevant for many two-photon microscopy applications.[10]
Experimental Validation of a New 2PA Standard
The validation of (E)-4,4'-Ethylenebis(1,1'-biphenyl) as a 2PA standard requires a rigorous and systematic experimental approach. The two most common and reliable methods for measuring the 2PA cross-section are the Z-scan technique and the two-photon excited fluorescence (TPEF) method.
Z-Scan Technique: Direct Measurement of Nonlinear Absorption
The Z-scan technique is a powerful method for directly measuring the nonlinear absorption coefficient (β) of a material, from which the 2PA cross-section can be determined.[11] The open-aperture Z-scan is specifically used to isolate the nonlinear absorption effects.[12]
Experimental Workflow for Open-Aperture Z-scan:
Caption: Workflow for the open-aperture Z-scan measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of (E)-4,4'-Ethylenebis(1,1'-biphenyl) in a suitable solvent (e.g., toluene or THF) at various concentrations in a quartz cuvette with a known path length.
-
Optical Setup:
-
A tunable pulsed laser (typically a Ti:sapphire laser) is used as the excitation source.
-
The laser beam is split into a reference beam and a main beam. The reference detector monitors any fluctuations in the laser power.
-
The main beam is focused by a lens, and the sample is mounted on a computer-controlled translation stage that moves it along the beam propagation axis (the z-axis).
-
A detector is placed after the sample to measure the transmitted intensity. For an open-aperture measurement, all the transmitted light is collected.
-
-
Data Acquisition: The sample is translated through the focal point of the laser beam, and the transmitted intensity is recorded as a function of the sample's position (z).
-
Data Analysis:
-
A characteristic dip in the normalized transmittance is observed when the sample is at the focal point, indicating nonlinear absorption.
-
The obtained Z-scan curve is fitted to a theoretical model to extract the nonlinear absorption coefficient, β.[13]
-
The 2PA cross-section (σ₂) is then calculated using the following equation:
σ₂ = (hνβ) / (NₐC)
where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the solution.
-
Two-Photon Excited Fluorescence (TPEF): A Relative Measurement Approach
The TPEF method is a highly sensitive technique that relies on comparing the fluorescence intensity of the sample to that of a known 2PA standard.[2] This relative measurement approach can minimize errors arising from uncertainties in laser parameters.
Experimental Workflow for TPEF Measurement:
Caption: Workflow for the TPEF measurement.
Step-by-Step Protocol:
-
Sample and Standard Preparation: Prepare solutions of (E)-4,4'-Ethylenebis(1,1'-biphenyl) (the sample) and a well-characterized 2PA standard (e.g., Rhodamine B or Fluorescein) in the same solvent, if possible. The concentrations should be adjusted to have similar one-photon absorbance at the respective excitation wavelengths.
-
Optical Setup:
-
A tunable pulsed laser is focused into the sample cuvette.
-
The fluorescence emission is collected at a 90° angle to the excitation beam path to minimize scattered laser light.
-
The collected fluorescence is passed through appropriate filters to isolate the emission signal and is detected by a spectrometer or a photomultiplier tube (PMT).
-
-
Data Acquisition:
-
The TPEF spectrum and intensity of both the sample and the standard are measured under identical experimental conditions (laser power, wavelength, focusing, etc.).
-
It is crucial to verify the quadratic dependence of the fluorescence signal on the excitation power for both the sample and the standard to ensure that the observed signal is indeed from a two-photon process.
-
-
Data Analysis: The 2PA cross-section of the sample (σ₂_sam) can be calculated using the following equation:
σ₂_sam = σ₂_ref * (F_sam / F_ref) * (Φ_ref / Φ_sam) * (C_ref / C_sam) * (n_sam / n_ref)
where:
-
σ₂_ref is the 2PA cross-section of the reference standard.
-
F is the integrated fluorescence intensity.
-
Φ is the fluorescence quantum yield.
-
C is the concentration.
-
n is the refractive index of the solution.
-
The subscripts 'sam' and 'ref' refer to the sample and the reference standard, respectively.
-
Interpreting the Results and Final Validation
To validate (E)-4,4'-Ethylenebis(1,1'-biphenyl) as a reliable 2PA standard, the experimental results should demonstrate the following:
-
Consistency: The 2PA cross-section values obtained from both the Z-scan and TPEF methods should be in good agreement.
-
Reproducibility: Measurements should be repeatable and consistent across different concentrations and experimental sessions.
-
Performance: The measured 2PA cross-section should be comparable to or exceed that of existing standards in the desired spectral range.
-
Photostability: The compound should show minimal degradation after prolonged exposure to the laser, which can be assessed by monitoring the stability of the fluorescence signal over time.
A comprehensive report detailing the experimental procedures, the obtained data, and a thorough analysis of the results will be essential for the scientific community to accept and adopt (E)-4,4'-Ethylenebis(1,1'-biphenyl) as a new two-photon absorption standard. Its successful validation would provide researchers with a valuable new tool for the accurate characterization of two-photon absorbing materials, ultimately advancing the fields of biophotonics, materials science, and drug development.
References
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Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481-491.[7]
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Melnikov, A. S., Serdobintsev, P. Y., Vedyaykin, A. D., & Khodorkovskii, M. A. (2017, November). Two-photon absorption cross section for Coumarins 102, 153 and 307. In Journal of Physics: Conference Series (Vol. 917, No. 6, p. 062016). IOP Publishing.[8]
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- Penzkofer, A., & Leupacher, W. (1987). S0-S1 two-photon absorption dynamics of organic dye solutions. Optics and Quantum Electronics, 19(6), 327-349.
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE journal of quantum electronics, 26(4), 760-769.
- Chapple, P. B., Staromlynska, J., & Herman, J. A. (1995). Z-scan studies in the thin-and the thick-sample limits. JOSA B, 12(4), 675-682.
- Drobizhev, M., Makarov, N. S., Tillo, S. E., Hughes, T. E., & Rebane, A. (2011). Describing the 2PA spectrum of the enhanced green fluorescent protein with a simplified three-state model. The journal of physical chemistry. B, 115(18), 5586-5595.
- Kopelman, R., & Webb, W. W. (1996). Two-photon laser scanning fluorescence microscopy. Science, 273(5275), 605-606.
- Bradley, D. J., Hutchinson, M. H. R., Koetser, H., Morrow, T., New, G. H. C., & Petty, M. S. (1972). Interactions of picosecond laser pulses with organic molecules. I. Two-photon absorption and stimulated emission in rhodamine dyes. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 328(1572), 97-121.
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Jha, P. C., Wang, Y., & Ågren, H. (2008). Two-photon absorption cross-sections of reference dyes: A critical examination. Chemical Physics Letters, 451(1-3), 11-16.[9]
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M. Drobizhev, N. S. Makarov, S. E. Tillo, T. E. Hughes, and A. Rebane, "High-accuracy reference standards for two-photon absorption in the 680–1050 nm wavelength range," Opt. Express 24, 28029-28045 (2016).[2]
- Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76.
- Helmchen, F., & Denk, W. (2005). Deep tissue two-photon microscopy.
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-
Göppert-Mayer, M. (1931). Über Elementarakte mit zwei Quantensprüngen. Annalen der physik, 401(3), 273-294.[1]
- Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences.
- Albota, M. A., Beljonne, D., Brédas, J. L., Ehrlich, J. E., Fu, J. Y., Heikal, A. A., ... & Webb, W. W. (1998). Design of organic molecules with large two-photon absorption cross sections. Science, 281(5383), 1653-1656.
- He, G. S., Yuan, L., Zheng, Q., Prasad, P. N., Dombroskie, A. G., & Reinhardt, B. A. (2001). Two-photon-pumped broadly tunable and highly efficient lasing in a new dye solution. Optics letters, 26(15), 1159-1161.
- Mongin, O., & Blanchard-Desce, M. (2006). Molecular engineering of two-photon absorbing chromophores. Comptes Rendus Chimie, 9(10), 1251-1266.
- Rumi, M., & Perry, J. W. (2010). Two-photon absorption: an overview of the theory.
- Drobizhev, M., Karotki, A., Kruk, M., & Rebane, A. (2002). Resonance enhancement of two-photon absorption in porphyrins. Chemical physics letters, 355(1-2), 175-182.
- Fisher, W. G., Partridge, W. P., Dees, C., & Wachter, E. A. (1997). Two-photon-excited fluorescence of phenol, p-cresol, and 3-methylindole. Photochemistry and photobiology, 66(2), 141-150.
-
Denk, W., & Svoboda, K. (1997). Photon upmanship: why multiphoton imaging is more than a gimmick. Neuron, 18(3), 351-357.[3]
- Wang, C., Li, S., Yu, G., Liu, Y., & Zhu, D. (2005). 1, 4-Bis (4, 4′-distyryl-styryl) benzene derivatives: synthesis, optical properties, and applications in organic light-emitting diodes. The Journal of organic chemistry, 70(15), 5978-5986.
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Comparative Guide: (E,E)-4,4'-Distyrylbiphenyl vs. Stilbene
Topic: How does (E,E)-4,4'-distyrylbiphenyl compare to stilbene? Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1]
From Model Systems to Functional Photonic Applications
Executive Summary
This guide analyzes the physicochemical and photophysical distinctions between (E)-Stilbene (the fundamental diarylethene model) and (E,E)-4,4'-Distyrylbiphenyl (DSBP) (an extended conjugated analog).[1]
While stilbene serves as the academic "fruit fly" for studying photoisomerization dynamics, its practical utility as a fluorophore is severely limited by non-radiative decay. In contrast, DSBP represents a functional evolution: by extending the
Molecular Architecture & Electronic Properties[1][2]
The primary difference lies in the conjugation length and structural rigidity.
| Feature | (E)-Stilbene | (E,E)-4,4'-Distyrylbiphenyl (DSBP) |
| Structure | Diphenylethylene (2 phenyls, 1 double bond) | Distyryl-biphenyl (4 phenyl rings, 2 double bonds) |
| Conjugation | Short ( | Extended ( |
| Symmetry | ||
| Electronic Nature | Rigid ground state, flexible excited state | High oscillator strength, rigid excited state |
| Solubility | Lipophilic (Hexane, Toluene) | Lipophilic (Parent); Sulfonated forms are hydrophilic |
Structural Implications[1][2]
-
Stilbene: Upon excitation (
), the central double bond loses -character, allowing free rotation.[1] This leads to a perpendicular "phantom state" ( ) that relaxes non-radiatively to the cis-isomer or ground state trans-isomer.[1] -
DSBP: The biphenyl core acts as a rigid linker. While rotation is still possible, the extended conjugation stabilizes the planar emissive state. The energy barrier to reach the twisted conical intersection is significantly higher, making fluorescence the kinetically favored pathway.
Photophysical Performance Comparison
The following data contrasts the parent hydrocarbons in non-polar solvents (typically cyclohexane or dioxane) unless noted.
Quantitative Data Table
| Parameter | (E)-Stilbene | (E,E)-4,4'-Distyrylbiphenyl | Impact |
| Abs.[1][2] Max ( | 295–300 nm | 350–365 nm | DSBP is excitable by mild UV/Violet sources.[1] |
| Em. Max ( | 340–360 nm | 400–430 nm | DSBP emits in the visible blue/violet (Brightener effect).[1] |
| Quantum Yield ( | 0.04 – 0.05 | 0.60 – 0.80 | DSBP is ~15x more efficient as a fluorophore.[1] |
| Lifetime ( | ~100 ps | 1.0 – 1.5 ns | Short lifetime of stilbene indicates rapid non-radiative decay.[1] |
| Stokes Shift | ~3,500 | ~4,500 | Larger shift in DSBP reduces self-absorption.[1] |
Photophysical Pathway Visualization
The diagram below illustrates the competing decay channels. Stilbene is dominated by isomerization (red path), while DSBP is dominated by fluorescence (blue path).[1]
Caption: Comparative Jablonski flow showing the kinetic dominance of isomerization in Stilbene vs. fluorescence in DSBP.
Stability & Degradation Profile
Photoisomerization & Cyclization[1][4][5]
-
Stilbene: Highly unstable under UV.[1] It undergoes trans-to-cis isomerization.[1][3][4] The cis-isomer can then undergo electrocyclic ring closure to form dihydrophenanthrene, which oxidizes to phenanthrene .[4] This irreversible chemical change permanently destroys the stilbene chromophore.
-
DSBP: While trans-to-cis isomerization is possible, the quantum yield for this process is significantly lower (
) compared to stilbene ( ).[1] The extended structure makes the cyclization pathway (forming a fused polycyclic system) sterically and energetically unfavorable.
Practical Implication
In scintillation counting , stilbene crystals must be handled in the dark and protected from oxidation. DSBP derivatives (like POPOP or bis-MSB, which are structurally related) are preferred as secondary wavelength shifters because they retain their efficiency over long operational periods.[1]
Experimental Protocol: Comparative Photostability Assay
This protocol allows researchers to quantify the performance gap between Stilbene and DSBP using standard spectroscopic equipment.
Objective: Determine the photodegradation rate constant (
Materials
-
Analytes: (E)-Stilbene (Sigma-Aldrich, >99%) and (E,E)-4,4'-Distyrylbiphenyl (or sulfonate derivative CBS-X).[1]
-
Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar).[1]
-
Standard: Quinine Sulfate (0.1 N H2SO4) as QY reference (
).[1]
Workflow
-
Preparation: Prepare
solutions of both compounds. Absorbance at excitation wavelength (e.g., 300 nm for Stilbene, 350 nm for DSBP) must be OD to avoid inner-filter effects.[1] -
Initial Characterization:
-
Irradiation Cycle (The Stress Test):
-
Place cuvettes in a photochemical reactor or under a high-intensity UV lamp (365 nm, approx 5 mW/cm²).[1]
-
Stilbene: Irradiate for 0, 1, 5, 10, 30 minutes.
-
DSBP: Irradiate for 0, 10, 30, 60, 120 minutes.
-
-
Readout:
-
After each interval, measure the absorbance at the original
. -
Plot
vs. Time.[1]
-
Expected Results
-
Stilbene: Rapid decrease in absorbance at 295 nm; appearance of a new band at ~250 nm (characteristic of cis-stilbene/phenanthrene).[1] Plot will show a steep slope (fast
).[1] -
DSBP: Minimal change in absorbance over the same timeframe. Plot will be nearly flat, demonstrating superior photostability.[1]
Applications in Research & Industry
| Application | Stilbene Role | DSBP Role |
| Optical Brighteners | Obsolete. Poor stability and UV absorption range is too narrow.[1] | Standard (CBS-X). Absorbs invisible UV (350-360nm) and re-emits blue (430nm), masking yellowing in fabrics/paper.[1] |
| Scintillation | Historical. Used for neutron detection (pulse shape discrimination) but difficult to handle.[1] | Wavelength Shifter. Used to absorb primary scintillator emission and re-emit at PMT-sensitive wavelengths (blue/green).[1] |
| OLEDs | Precursor. Not used directly as emitter.[1] | Blue Emitter. High efficiency and color purity make distyrylarylenes key dopants in blue OLED layers.[1] |
| Bio-Imaging | None. Toxic photoproducts and UV excitation damages tissue.[1] | Two-Photon Probes. Extended conjugation allows for high two-photon absorption cross-sections, useful in deep-tissue imaging.[1] |
References
-
Likhtenshtein, G. I. (2012).[1] Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.[1] [1]
-
Waldeck, D. H. (1991).[1] Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458.[1] [1]
-
Meier, H. (1992).[1] The Photochemistry of Stilbenoid Compounds and their Role in Materials Technology. Angewandte Chemie International Edition, 31(11), 1399-1420.[1] [1]
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1]
-
Kramer, H. E. A. (1986).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.[1] (Reference for Optical Brightener mechanisms).
Sources
A Senior Application Scientist's Guide to the Synthesis of (E)-4,4'-distyrylbiphenyl: An Assessment of Reproducibility
In the realm of organic electronics and materials science, (E)-4,4'-distyrylbiphenyl (DSB) stands out as a molecule of significant interest due to its electroluminescent properties.[1] Its π-conjugated system makes it a valuable building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2] The synthesis of DSB, however, can be approached through various methodologies, each with its own set of advantages and challenges. This guide provides an in-depth comparison of the most common synthetic routes to (E)-4,4'-distyrylbiphenyl, with a critical focus on the reproducibility of each method. The insights provided are grounded in established chemical principles and supported by experimental data from the scientific literature.
Introduction to (E)-4,4'-distyrylbiphenyl Synthesis
The primary goal in synthesizing (E)-4,4'-distyrylbiphenyl is to achieve a high yield of the trans (E) isomer, as the cis (Z) isomer can have detrimental effects on material performance.[1] The choice of synthetic strategy often depends on factors such as available starting materials, desired scale, and tolerance for isomeric impurities. The most frequently employed methods for constructing the crucial carbon-carbon double bonds in DSB are the Wittig reaction (and its Horner-Wadsworth-Emmons modification), the Heck coupling, and the McMurry reaction.[2][3][4]
The Wittig and Horner-Wadsworth-Emmons Reactions: A Tale of Two Ylides
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[5] In the context of DSB synthesis, this typically involves the reaction of a biphenyl-derived phosphonium salt with benzaldehyde.[1]
A significant advancement on the classical Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide.[6] A key advantage of the HWE reaction in the synthesis of stilbene derivatives is its propensity to selectively form the (E)-alkene.[1] This stereoselectivity is a major factor in its favor for producing high-purity (E)-DSB. In one study, the Wittig reaction produced a mixture of cis and trans isomers of DSB, while the HWE reaction yielded the trans isomer exclusively.[1]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-4,4'-distyrylbiphenyl
This protocol is adapted from literature procedures and is designed for high E-selectivity.[1][7]
Step 1: Synthesis of 4,4'-bis(bromomethyl)biphenyl Biphenyl is bromomethylated using paraformaldehyde and hydrogen bromide. Yields for this step can be variable, reportedly ranging from 20% to 60%.[1]
Step 2: Synthesis of 4,4'-bis(diethylphosphonatomethyl)biphenyl The resulting 4,4'-bis(bromomethyl)biphenyl is then reacted with triethyl phosphite in an Arbusov reaction to yield the corresponding bisphosphonate.[3]
Step 3: Horner-Wadsworth-Emmons Reaction The bisphosphonate is reacted with two equivalents of benzaldehyde in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF). The use of a strong base is crucial for the deprotonation of the phosphonate to form the reactive carbanion.[8] The reaction mixture is typically stirred at room temperature to facilitate the olefination.
Step 4: Work-up and Purification The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by recrystallization, to yield pure (E)-4,4'-distyrylbiphenyl.
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
The Heck Coupling: A Palladium-Catalyzed Approach
The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex.[9] For the synthesis of DSB, this typically involves the coupling of a 4,4'-dihalobiphenyl with styrene.[2] The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.[10]
A key advantage of the Heck reaction is its tolerance to a wide range of functional groups.[2] However, reproducibility can be a concern due to the sensitivity of the palladium catalyst to impurities and reaction conditions. The reaction often requires elevated temperatures, and the catalyst can sometimes be challenging to remove from the final product.[11] The stereochemical outcome is generally in favor of the E-isomer.[10]
Experimental Protocol: Heck Coupling Synthesis of (E)-4,4'-distyrylbiphenyl
This protocol is a generalized procedure based on Heck coupling principles.[9][11]
Step 1: Reactant and Catalyst Preparation A reaction vessel is charged with 4,4'-diiodobiphenyl, styrene (2 equivalents), a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][11]
Step 2: Reaction The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the required reaction temperature, typically between 100-140 °C.[11] The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification After the reaction is complete, the mixture is cooled, and the solid byproducts are filtered off. The filtrate is then subjected to an aqueous work-up, and the product is extracted. The crude product is purified by column chromatography or recrystallization.
Caption: McMurry Reaction Synthesis Workflow.
Comparison of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Stereoselectivity | Reproducibility Considerations |
| Wittig Reaction | Well-established, versatile. [12] | Can produce a mixture of (E) and (Z) isomers, phosphine oxide byproduct can be difficult to remove. [1] | Variable, depends on the ylide stability and reaction conditions. [13] | Dependent on the purity of reagents and strict control of reaction conditions. |
| Horner-Wadsworth-Emmons | High (E)-selectivity, water-soluble phosphate byproduct is easily removed. [1][6] | Requires preparation of the phosphonate reagent. | Generally high for the (E)-isomer. [1] | Generally considered more reproducible than the Wittig for E-alkenes due to thermodynamic control. |
| Heck Coupling | Good functional group tolerance, generally good (E)-selectivity. [2][10] | Requires an expensive and potentially toxic palladium catalyst, can require high temperatures. [11] | Typically favors the (E)-isomer. [10] | Highly sensitive to catalyst activity, ligand choice, and purity of reactants and solvents. |
| McMurry Reaction | Effective for symmetrical and sterically hindered alkenes. [14] | Requires strictly anhydrous and inert conditions, heterogeneous reaction can be difficult to control. [15] | Not stereoselective; however, for symmetrical products from aldehydes, the E-isomer is often favored. | Can be challenging due to the preparation and handling of the low-valent titanium reagent. |
Discussion and Recommendations
For researchers and drug development professionals aiming to synthesize (E)-4,4'-distyrylbiphenyl, the Horner-Wadsworth-Emmons reaction stands out as the most reproducible and reliable method for obtaining the desired (E)-isomer with high purity. [1]The primary reason for this is its inherent stereoselectivity, which simplifies purification and ensures the desired molecular geometry for subsequent applications. While the initial preparation of the phosphonate reagent adds a step, the ease of purification and the high isomeric purity of the final product often outweigh this initial investment of time and effort.
The Heck coupling is a viable alternative, particularly if functional group tolerance is a major concern. However, achieving consistent results can be more challenging due to the sensitivity of the palladium catalyst. Careful optimization of the catalyst system and reaction conditions is paramount for reproducibility.
The McMurry reaction , while elegant in its approach to forming the double bond, is generally less favored for the synthesis of (E)-4,4'-distyrylbiphenyl due to the stringent reaction conditions and potential for lower reproducibility. It is more suited for the synthesis of complex, sterically demanding alkenes where other methods may fail.
Ultimately, the choice of method will depend on the specific needs of the project, including scale, purity requirements, and available resources. However, for applications where high isomeric purity of (E)-4,4'-distyrylbiphenyl is critical, the Horner-Wadsworth-Emmons reaction is the recommended starting point for developing a robust and reproducible synthetic protocol.
References
-
Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. (2025). ResearchGate. [Link]
-
McMurry reaction. (n.d.). Wikipedia. [Link]
-
Santos, N. A., Jr. (2014). Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a. ScholarWorks @ UTRGV. [Link]
- Process for preparing distyrylbiphenyl compounds. (1994).
-
The McMurry Coupling and Related Reactions. (2013). Organic Reactions. [Link]
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Likhtenshtein, G. (2010). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. [Link]
-
Process for the preparation of distyryl-biphenyl compounds. (2002). European Patent Office. [Link]
-
Palladium-Catalyzed Carbonylative α-Arylation of N-Protected β-Amino Esters. (2014). Organic Syntheses, 91, 39-51. [Link]
-
Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities. (2015). Natural Product Communications. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Synthetic approaches toward stilbenes and their related structures. (2018). RSC Advances. [Link]
-
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (2004). Coordination Chemistry Reviews. [Link]
-
Mcmurry reaction. (2015). Slideshare. [Link]
-
Production of high molecular-ordered stilbene oligomers for the study of their biological activity: Total synthesis, bio-catalyzed synthesis and production by plant systems. (2026). ResearchGate. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
McMurry Reaction. (n.d.). Scribd. [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2023). International Journal of Biology and Chemistry. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments. [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2023). Indian Journal of Pure & Applied Physics. [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2023). Indian Journal of Pure & Applied Physics (IJPAP). [Link]
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). (2025). ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
